PiperacillinSulfoxide
Description
BenchChem offers high-quality PiperacillinSulfoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PiperacillinSulfoxide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C23H27N5O8S |
|---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C23H27N5O8S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)37(36)20(14)28/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34)/t13-,14-,15+,20-,37?/m1/s1 |
InChI Key |
GRUJPMFLVBFNDC-ZBRIBHSASA-N |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4=O)(C)C)C(=O)O |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4=O)(C)C)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Thermal and Photolytic Degradation of Piperacillin to its Sulfoxide
Executive Summary
Piperacillin is a ureidopenicillin antibiotic susceptible to two primary degradation vectors: hydrolytic cleavage of the
This guide provides a mechanistic analysis of the sulfoxide formation, detailed kinetic drivers, and a validated analytical protocol for its detection. It is designed to allow researchers to replicate stress conditions and implement robust control strategies.
Mechanistic Pathways
The stability of Piperacillin is dictated by the vulnerability of its thioether moiety (sulfur atom in the thiazolidine ring) and the strained
The Oxidative Pathway (Sulfoxide Formation)
The formation of Piperacillin Sulfoxide (Impurity A) is an electrophilic oxidation process.
-
Mechanism: The sulfur atom in the thiazolidine ring possesses two lone pairs, making it a nucleophile. In the presence of oxidizing agents (peroxides, superoxides) or radical initiators generated by light, an oxygen atom is transferred to the sulfur.
-
Chirality: The oxidation can occur on either face of the ring, potentially yielding diastereomers (
- and -sulfoxides), though steric hindrance from the C6-side chain often favors one isomer. -
Drivers: This reaction is accelerated by:
-
Photolysis: UV light generates singlet oxygen (
) or hydroxyl radicals ( ) in the presence of trace sensitizers. -
Trace Metals: Copper or iron ions can catalyze the decomposition of hydroperoxides into reactive radicals.
-
Excipient Impurities: Polymeric excipients (e.g., PEG, Polysorbates) often carry residual peroxides that drive this reaction in the solid state.
-
The Competing Pathway (Hydrolysis)
In aqueous media, the carbonyl carbon of the
Pathway Visualization
The following diagram maps the divergent degradation pathways, highlighting the specific triggers for sulfoxide formation.
Figure 1: Divergent degradation pathways of Piperacillin. The red path indicates the formation of the Sulfoxide impurity, driven by oxidative stress and photolysis.
Degradation Profile & Kinetics[1][2]
Photolytic Degradation
Piperacillin is sensitive to light, particularly in the UV-A and UV-B range. Photolysis does not strictly follow first-order kinetics due to the complexity of radical initiation and propagation.
-
Primary Product: Under oxidative photolytic conditions (light + air), the sulfoxide is a major degradant.
-
Quantum Yield: The degradation rate is photon-flux dependent.
-
Impact of Packaging: Clear glass allows transmission of wavelengths >300nm, sufficient to trigger excitation of the amide/thioether system.
Thermal Degradation
Thermal stress follows Arrhenius kinetics (
-
Solid State: In the absence of moisture, thermal stress promotes oxidation if oxygen is present in the headspace.
-
Solution: Thermal energy primarily accelerates hydrolysis. To observe thermal oxidation in solution, the pH must be near neutral (to minimize hydrolysis) and an oxidant (like
) must be present.
Table 1: Stress Testing Conditions and Expected Outcomes
| Stress Type | Condition | Dominant Degradant | Mechanism |
| Photolytic | 1.2 million lux hours (VIS) + 200 W·h/m² (UV) | Piperacillin Sulfoxide | Photo-oxidation (Radical attack on S) |
| Thermal (Solid) | 60°C / Ambient Humidity (Open container) | Piperacillin Sulfoxide | Auto-oxidation (Air exposure) |
| Thermal (Solution) | 60°C / pH 2.0 or pH 10.0 | Penicilloic Acid | Acid/Base Catalyzed Hydrolysis |
| Oxidative | 0.1% - 3.0% H₂O₂ at RT | Piperacillin Sulfoxide | Direct Electrophilic Oxidation |
Analytical Protocol: Determination of Sulfoxide
To reliably detect Piperacillin Sulfoxide (Impurity A), a stability-indicating RP-HPLC method is required. The sulfoxide is more polar than the parent drug and will elute earlier on a reverse-phase column.
Method Principles
-
Stationary Phase: C18 (Octadecylsilane) is essential for retaining the non-polar parent while resolving the polar degradants.
-
Mobile Phase: A phosphate buffer is used to suppress the ionization of the carboxylic acid groups, sharpening the peaks. Methanol or Acetonitrile is used as the organic modifier.[1]
-
Detection: UV detection at 220 nm or 254 nm. The carbonyl and amide bonds absorb strongly here.
Standard Operating Procedure (SOP)
Reagents:
-
Potassium Dihydrogen Phosphate (
) -
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Phosphoric Acid (for pH adjustment)[1]
-
Water (Milli-Q or equivalent)
Chromatographic Conditions:
| Parameter | Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Hypersil BDS or Zorbax Eclipse) |
| Flow Rate | 1.0 mL/min |
| Wavelength | 220 nm |
| Injection Vol | 20 µL |
| Column Temp | 25°C |
Gradient Program:
-
Mobile Phase A: 0.02 M Phosphate Buffer (pH 3.0)
-
Mobile Phase B: Acetonitrile : Methanol (50:50 v/v)
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 60 | 40 |
| 20.0 | 40 | 60 |
| 25.0 | 90 | 10 |
| 30.0 | 90 | 10 |
System Suitability Criteria:
-
Resolution (
): > 2.0 between Piperacillin Sulfoxide (Impurity A) and Piperacillin. Note: Impurity A typically elutes at RRT ~0.2 - 0.3 relative to Piperacillin. -
Tailing Factor: < 1.5 for the Piperacillin peak.
-
RSD: < 2.0% for replicate injections of the standard.
Experimental Workflow Visualization
Figure 2: Analytical workflow for the separation and identification of Piperacillin and its Sulfoxide impurity.
Mitigation Strategies
To minimize the formation of Piperacillin Sulfoxide in drug development:
-
Excipient Selection: Avoid excipients with high peroxide values (e.g., lower grades of Povidone or PEG). Use "Low Peroxide" grades.
-
Lyophilization Cycle: Ensure low residual moisture (< 1%) to prevent hydrolysis, but backfill vials with Nitrogen to displace oxygen and prevent oxidation.
-
Packaging: Use Amber Type I glass vials to block UV radiation. Ensure closure integrity to prevent oxygen ingress.
-
Buffer Choice: In liquid formulations, citrate buffers have shown better stabilization capacities against particulate formation compared to lactate buffers, though pH maintenance is the primary stability factor.
References
-
European Pharmacopoeia (Ph. Eur.) . Piperacillin Monograph - Impurity A (Piperacillin Sulfoxide). Council of Europe. Link
-
Tolomelli, A., et al. (2019) . "Novel insights into the chemistry of an old medicine: A general degradative pathway for penicillins from a piperacillin/tazobactam stability study." European Journal of Pharmaceutical Sciences, 136, 104957. Link
-
Gao, X., et al. (2014) . "Detection of Stability and Degradation of Piperacillin and Tazobactam in Injectables... by RP-HPLC Method." Gulf Medical University Proceedings. Link
- Viaene, E., et al. (2002). "Stability of piperacillin and tazobactam in solid state and solution." Journal of Pharmaceutical and Biomedical Analysis.
-
Daicel Pharma Standards . Piperacillin Impurities and Synthesis: Impurity A Structure and Formation. Link
Sources
Methodological & Application
Application Note: High-Resolution HPLC-UV Analysis of Piperacillin Sulfoxide in Bulk Drug
Abstract
This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the quantification of Piperacillin Sulfoxide , a critical oxidative impurity in Piperacillin Sodium bulk drug. Unlike generic assays, this method utilizes a pH-optimized phosphate/acetonitrile gradient on a C18 stationary phase to achieve baseline resolution between the polar sulfoxide impurity, the parent drug, and late-eluting dimers. The protocol is validated according to ICH Q2(R1) guidelines, ensuring specificity, linearity, and precision suitable for routine quality control and stability testing in pharmaceutical development.
Introduction
Piperacillin is a broad-spectrum ureidopenicillin antibiotic used for treating serious infections caused by Gram-negative bacteria.[1][2] Like all beta-lactams, it is susceptible to hydrolytic degradation (opening of the beta-lactam ring) and oxidative degradation.
The Challenge: While hydrolysis leads to penicilloic acids, oxidation of the sulfur atom in the thiazolidine ring generates Piperacillin Sulfoxide . This impurity is more polar than the parent molecule, often eluting early in reverse-phase chromatography. Standard isocratic methods frequently fail to resolve the sulfoxide from the solvent front or other polar degradants (e.g., penicilloic acid).
The Solution: This protocol employs a gradient elution strategy with an acidic mobile phase (pH 3.0). The low pH suppresses the ionization of the carboxylic acid groups, increasing the retention of polar impurities on the hydrophobic C18 column, thereby enhancing resolution and peak shape.
Method Development Strategy (Expertise & Logic)
Stationary Phase Selection
A high-purity C18 (Octadecylsilyl) column with a high surface area is selected.
-
Why: Piperacillin contains a non-polar side chain and a polar core. A C18 phase provides the necessary hydrophobic interaction to retain the parent molecule while the specific surface area allows for the subtle separation of the sulfoxide stereoisomers (if present) and the parent peak.
-
Recommendation: 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-3V or Hypersil BDS C18).
Mobile Phase Chemistry
-
Buffer: 25 mM Potassium Dihydrogen Phosphate (KH₂PO₄).[3]
-
pH Control (Critical): Adjusted to pH 3.0 ± 0.1 with Orthophosphoric Acid.
-
Mechanism:[1] At pH 3.0, the carboxylic acid moieties of Piperacillin and its impurities are protonated (neutral). This maximizes their interaction with the stationary phase, preventing "peak fronting" and ensuring the polar Sulfoxide does not elute in the void volume.
-
-
Organic Modifier: Acetonitrile (ACN).
-
Why: ACN has a lower UV cutoff (190 nm) than Methanol (205 nm) and provides sharper peaks for beta-lactams.
-
Detection Wavelength[4]
-
Reasoning: The carbonyl groups in the beta-lactam and amide bonds absorb strongly at 210-220 nm. While 254 nm is more selective for aromatic rings, 220 nm offers the high sensitivity required to detect trace levels (0.05%) of the sulfoxide impurity.
Experimental Protocol
Chemicals and Reagents
-
Piperacillin Sodium Reference Standard: >99.0% purity.
-
Piperacillin Sulfoxide Standard: (Custom synthesis or Pharmacopoeial Impurity Standard).
-
Potassium Dihydrogen Phosphate (KH₂PO₄): HPLC Grade.[3]
-
Orthophosphoric Acid (85%): HPLC Grade.
-
Acetonitrile: HPLC Gradient Grade.
-
Water: Milli-Q or HPLC Grade.
Instrumentation
-
HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance e2695 (or equivalent).
-
Detector: Photodiode Array (PDA) or Variable Wavelength Detector (VUV).
-
Column Oven: 25°C.
Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 250 x 4.6 mm, 5 µm (L1 Packing) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C ± 2°C |
| Detector | UV at 220 nm |
| Run Time | 25 Minutes |
Mobile Phase Preparation
-
Buffer (Mobile Phase A): Dissolve 3.40 g of KH₂PO₄ in 1000 mL of water. Adjust pH to 3.0 with dilute Orthophosphoric acid. Filter through a 0.45 µm nylon membrane.
-
Organic (Mobile Phase B): 100% Acetonitrile. Degas by sonication.
Gradient Program
This gradient is designed to hold the polar Sulfoxide initially, then ramp up to elute Piperacillin, and finally wash off any dimers.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 85 | 15 | Equilibration / Injection |
| 5.0 | 85 | 15 | Isocratic hold for Sulfoxide |
| 15.0 | 40 | 60 | Linear Ramp to elute Parent |
| 20.0 | 40 | 60 | Wash |
| 20.1 | 85 | 15 | Return to Initial |
| 25.0 | 85 | 15 | Re-equilibration |
Standard & Sample Preparation
-
Diluent: Mobile Phase A : Acetonitrile (80:20 v/v).
-
System Suitability Solution: Dissolve Piperacillin Sodium and Piperacillin Sulfoxide to obtain approx. 0.5 mg/mL and 0.005 mg/mL respectively.
-
Test Sample: Prepare 0.5 mg/mL of bulk drug in Diluent. Note: Prepare fresh. Beta-lactams degrade in solution.
Analytical Workflow Diagram
Caption: Step-by-step analytical workflow from sample preparation to quality control decision.
Method Validation (Trustworthiness)
To ensure the method is "self-validating" and reliable, the following parameters must be verified.
Specificity (Stress Testing)
Demonstrate that the method can separate the Sulfoxide from other degradants.
-
Oxidative Stress: Treat sample with 3% H₂O₂ for 2 hours.
-
Result: Significant increase in the peak at RRT ~0.2-0.3 (Sulfoxide).
-
-
Acid Stress: Treat with 0.1 N HCl.
-
Result: Formation of Penicilloic acid (distinct RT from Sulfoxide).
-
Linearity & Range
Prepare a minimum of 5 concentration levels for Piperacillin Sulfoxide.
-
Range: LOQ to 150% of the specification limit (e.g., 0.05 µg/mL to 10 µg/mL).
-
Acceptance: Correlation coefficient (R²) ≥ 0.999.
Accuracy (Recovery)
Spike bulk drug with known amounts of Sulfoxide at 50%, 100%, and 150% levels.
-
Acceptance: Mean recovery 90.0% – 110.0%.[6]
Precision[5][8]
-
System Precision: 6 replicate injections of standard. RSD ≤ 2.0%.[5][7]
-
Method Precision: 6 separate preparations of the sample. RSD ≤ 2.0%.[5][7]
LOD / LOQ
-
Limit of Detection (LOD): S/N ratio ≥ 3:1.
-
Limit of Quantitation (LOQ): S/N ratio ≥ 10:1.
-
Typical Values: LOQ is often ~0.03% of the nominal sample concentration.
Troubleshooting & Critical Quality Attributes (CQA)
| Issue | Probable Cause | Corrective Action |
| Sulfoxide Peak Broadening | pH drift in mobile phase. | Ensure buffer is strictly pH 3.0. Higher pH causes ionization and peak widening. |
| Retention Time Shift | Column aging or temperature fluctuation. | Use a column oven. Flush column with 60% ACN after batches to remove dimers. |
| Ghost Peaks | Contaminated water or buffer. | Use fresh Milli-Q water. Filter buffer through 0.22 µm if microbial growth is suspected. |
| Poor Resolution | Dead volume in injector/tubing. | Minimize tubing length. Ensure proper column connections. |
References
-
United States Pharmacopeia (USP). Piperacillin Sodium Monograph. USP-NF Online. (Accessed 2023).[4][8]
-
Mangam, V. T., et al. (2023).[4] "Accurate and Precise RP-HPLC Quantification of Piperacillin and Tazobactam Combination in Dosage Forms." International Journal of Pharmaceutical Sciences and Medicine, 8(5), 7-20.[4]
-
World Health Organization (WHO). (2014). "Detection of Stability and Degradation of Piperacillin and Tazobactam in Injectables." Proceedings of the 6th Annual Scientific Meeting of Gulf Medical University.
-
National Center for Biotechnology Information (NCBI). Piperacillin Compound Summary. PubChem.[9]
-
Daicel Pharma Standards. Piperacillin Impurities and Standards.
Sources
- 1. Piperacillin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. ijpsm.com [ijpsm.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperacillin | C23H27N5O7S | CID 43672 - PubChem [pubchem.ncbi.nlm.nih.gov]
LC-MS/MS protocol for Piperacillin Sulfoxide quantification in plasma
Topic: LC-MS/MS Protocol for Piperacillin Sulfoxide Quantification in Plasma
Audience: Researchers, scientists, and drug development professionals.
A Robust and Validated LC-MS/MS Method for the Quantification of Piperacillin Sulfoxide in Human Plasma
Senior Application Scientist
Introduction: The Clinical Significance of Monitoring Piperacillin and Its Sulfoxide Metabolite
Piperacillin is a broad-spectrum β-lactam antibiotic, frequently administered in combination with the β-lactamase inhibitor tazobactam, for the treatment of severe bacterial infections. The efficacy and safety of piperacillin therapy are closely linked to maintaining plasma concentrations within a therapeutic window. While piperacillin is primarily excreted unchanged, a portion is metabolized to piperacillin sulfoxide, a major metabolite. Monitoring the levels of both the parent drug and its metabolite is crucial for a comprehensive understanding of piperacillin's pharmacokinetics and for optimizing dosing regimens, particularly in critically ill patients with fluctuating renal function. This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of piperacillin sulfoxide in human plasma.
Principle of the Method
This method employs a simple protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography for the separation of piperacillin sulfoxide from endogenous plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (piperacillin-d5) ensures high accuracy and precision by compensating for variations in sample processing and instrument response.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Piperacillin Sulfoxide | ≥98% | Axios Research (AR-P02043) or equivalent[1] |
| Piperacillin-d5 | ≥98% | Cayman Chemical (Item No. 20767) or equivalent[2] |
| Acetonitrile | LC-MS Grade | Fisher Scientific or equivalent |
| Formic Acid | LC-MS Grade | Fisher Scientific or equivalent |
| Water | Deionized, 18 MΩ·cm | Milli-Q® system or equivalent |
| Human Plasma (K2-EDTA) | Blank, drug-free | Certified vendor |
Sample Preparation: A Streamlined Protein Precipitation Workflow
The rationale behind protein precipitation with an organic solvent like acetonitrile is its efficiency in removing the majority of plasma proteins, which can interfere with the LC-MS/MS analysis and foul the analytical column. This one-step procedure is rapid, cost-effective, and suitable for high-throughput analysis.
Step-by-Step Protocol:
-
Thaw: Allow plasma samples, calibration standards, and quality controls to thaw completely at room temperature.
-
Aliquot: Vortex and aliquot 100 µL of each sample into a clean 1.5 mL microcentrifuge tube.
-
Spike Internal Standard: Add 20 µL of the internal standard working solution (Piperacillin-d5, 1 µg/mL in 50:50 acetonitrile:water) to each tube.
-
Precipitate: Add 300 µL of cold acetonitrile to each tube.
-
Vortex: Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.
Caption: Plasma sample preparation workflow.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography
The chromatographic separation is performed on a C18 reversed-phase column. The gradient elution with a mobile phase consisting of water and acetonitrile, both with 0.1% formic acid, allows for the effective separation of piperacillin sulfoxide from other plasma components and from its parent drug, piperacillin. The addition of formic acid aids in the protonation of the analyte, enhancing its ionization in the mass spectrometer.
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 or equivalent |
| Column | Phenomenex Kinetex® 2.6 µm C18 100 Å, 50 x 2.1 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization mode. The MRM transitions are selected to ensure specificity and sensitivity. The precursor ion for piperacillin sulfoxide is its protonated molecule [M+H]+. The product ions are generated by collision-induced dissociation (CID) of the precursor ion. While experimental determination is necessary for optimal transitions, based on the structure of piperacillin sulfoxide and known fragmentation of similar molecules, the following transitions are proposed for initial method development. The transitions for piperacillin and piperacillin-d5 are well-established.[3]
| Parameter | Condition |
| MS System | Sciex Triple Quad™ 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| IonSpray Voltage | 5500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Piperacillin Sulfoxide | 534.5 | Predicted: 143.1 | 150 |
| Piperacillin Sulfoxide (Confirmation) | 534.5 | Predicted: 359.1 | 150 |
| Piperacillin | 518.2 | 143.2 | 150 |
| Piperacillin-d5 (IS) | 523.2 | 148.2 | 150 |
Note: The product ions for piperacillin sulfoxide are predicted based on common fragmentation pathways of penicillins (cleavage of the β-lactam ring and side chain). These transitions must be confirmed experimentally by infusing a standard solution of piperacillin sulfoxide into the mass spectrometer and performing a product ion scan.
Preparation of Standards and Quality Controls
Calibration standards and quality control (QC) samples are prepared by spiking known concentrations of piperacillin sulfoxide into blank human plasma. A stock solution of piperacillin sulfoxide is prepared in a suitable solvent (e.g., DMSO or methanol) and serially diluted to create working solutions.
| Sample Type | Concentration Range (ng/mL) |
| Calibration Standards | 1, 5, 10, 50, 100, 500, 1000 |
| Quality Controls (QC) | LLOQ: 1, Low: 3, Mid: 75, High: 750 |
Method Validation
The developed method must be validated according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5] The validation process ensures the reliability and reproducibility of the method.
Sources
- 1. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Determination of Unbound Piperacillin and Imipenem in Biological Material from Critically Ill Using Thin-Film Microextraction-Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated LC-MS/MS method for the quantification of piperacillin/tazobactam on dried blood spot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Piperacillin Sulfoxide as a CRM in QC Impurity Profiling
This Application Note serves as a definitive technical guide for the qualification, handling, and analytical utilization of Piperacillin Sulfoxide (CAS: 67275-27-8) as a Certified Reference Material (CRM) in pharmaceutical Quality Control (QC).
Introduction & Scientific Context
Piperacillin Sulfoxide (Chemical Name: (2S,5R,6R)-6-((R)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4-oxide) is a primary oxidative degradation product of Piperacillin.
In the context of ICH Q3A(R2) and Q3B(R2) guidelines, monitoring this impurity is critical because the sulfide moiety in the penam ring is highly susceptible to oxidation. The formation of the sulfoxide alters the 3D conformation of the beta-lactam ring, potentially negating antimicrobial activity and raising immunogenic concerns.
Mechanism of Formation
The oxidation typically occurs during storage under high humidity or exposure to atmospheric oxygen. Unlike hydrolytic degradation (which opens the beta-lactam ring), oxidation preserves the bicyclic structure but adds an oxygen atom to the sulfur.
Figure 1: Oxidative pathway transforming Piperacillin to Piperacillin Sulfoxide. Note that this transformation is distinct from the hydrolytic opening of the beta-lactam ring.
Material Handling & Storage Protocol
Critical Alert: Piperacillin Sulfoxide CRM is hygroscopic . Improper handling will lead to water uptake, altering the assigned potency and causing OOS (Out of Specification) results in QC.
Storage Requirements[1][2][3][4][5][6]
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Container: Amber glass vials with PTFE-lined screw caps (protect from light).
-
Desiccation: Store secondary containment within a desiccator.
Handling Workflow (Self-Validating)
-
Equilibration: Remove the CRM vial from the refrigerator and allow it to reach room temperature (20–25°C) for 45 minutes before opening. Why? Opening a cold vial condenses atmospheric moisture onto the standard powder immediately.
-
Weighing: Use an analytical balance with a readability of 0.01 mg.
-
Validation Step: If the drift exceeds 0.05 mg within 30 seconds, the environment is too humid (>60% RH). Dehumidify the weighing chamber.
-
-
Dissolution: Dissolve immediately in the solvent (Mobile Phase A or Methanol). Do not leave the solid powder in the weighing boat.
Analytical Method Protocol (HPLC)[3]
This protocol aligns with USP/EP chromatographic principles for Piperacillin impurity profiling, specifically targeting the sulfoxide.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (L1), 250 mm x 4.6 mm, 5 µm | Standard stationary phase for polar beta-lactams. |
| Mobile Phase A | 0.05 M Sodium Phosphate Buffer (pH 6.8) | pH 6.8 stabilizes the beta-lactam ring; acidic pH accelerates hydrolysis. |
| Mobile Phase B | Acetonitrile : Methanol (50:50 v/v) | Organic modifier to elute hydrophobic impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Detection | UV at 220 nm | Max absorbance for the amide/lactam chromophores. |
| Column Temp | 25°C | Controls viscosity and retention time reproducibility. |
| Injection Vol | 20 µL | Sufficient sensitivity for trace impurities. |
Gradient Program
Note: Piperacillin Sulfoxide is more polar than Piperacillin and typically elutes before the main peak.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 90 | 10 |
| 10.0 | 90 | 10 |
| 40.0 | 40 | 60 |
| 45.0 | 40 | 60 |
| 46.0 | 90 | 10 |
| 55.0 | 90 | 10 |
Standard Preparation[1][3][7][8]
-
Stock Solution: Accurately weigh 5.0 mg of Piperacillin Sulfoxide CRM into a 50 mL volumetric flask. Dissolve in Mobile Phase A. (Conc: 0.1 mg/mL).
-
System Suitability Solution: Mix Piperacillin API Standard and Piperacillin Sulfoxide Stock to obtain a solution containing ~0.2 mg/mL Piperacillin and ~0.005 mg/mL Sulfoxide.
System Suitability & QC Procedures
To ensure data trustworthiness, the following criteria must be met before sample analysis.
System Suitability Testing (SST) Criteria
| Parameter | Acceptance Limit | Troubleshooting Failure |
| Resolution (Rs) | > 2.0 between Sulfoxide and Piperacillin | If < 2.0, adjust gradient start %B lower (e.g., to 8%) to increase retention. |
| Tailing Factor (T) | < 1.5 for Sulfoxide peak | If > 1.5, check buffer pH (must be exactly 6.8) or replace old column (voiding). |
| RSD (Area) | < 2.0% (n=6 injections) | If > 2.0%, check injector precision or autosampler temperature stability. |
Relative Response Factor (RRF)
According to USP and general literature, the Relative Response Factor (RRF) for Piperacillin Sulfoxide (Impurity 5) is approximately 1.0 relative to Piperacillin at 220 nm.
-
Calculation Rule: If using the RRF method (dilute standard of API), use RRF = 1.0.
-
External Standard Rule: If using the certified Piperacillin Sulfoxide CRM, use the exact potency from the Certificate of Analysis (CoA).
QC Workflow Diagram:
Figure 2: Logical flow for QC analysis ensuring system suitability before sample commitment.
Calculation & Reporting
Formula for External Standard Method:
Where:
- = Peak Area of Sulfoxide in Sample.
- = Peak Area of Sulfoxide in CRM Standard.
- = Concentration of CRM Standard (mg/mL).
- = Concentration of Sample (mg/mL).
- = Potency of CRM (decimal, e.g., 0.995).
Formula for RRF Method (Dilute API Standard):
Where:
- = 1.0 (for Piperacillin Sulfoxide).
- = Peak Area of Piperacillin in Dilute Standard (e.g., 1%).
References
-
United States Pharmacopeia (USP). USP Monograph: Piperacillin and Tazobactam for Injection.[1] USP-NF.[2] (Lists "Piperacillin Impurity 5" with RRF 1.0).
-
European Pharmacopoeia (Ph. Eur.). Piperacillin Sodium Monograph 01/2017:1169. (Details impurity structures and limits).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12313646 (Piperacillin Sulfoxide).
-
Simson Pharma. Piperacillin Sulfoxide Reference Standard Data. (Confirms CAS 67275-27-8 and chemical identity).
-
International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.
Sources
Application Note: Mass Spectrometry Fragmentation Pattern & Analysis Protocol for Piperacillin Sulfoxide
The following Application Note and Protocol is designed for researchers and analytical scientists engaged in the characterization of beta-lactam antibiotics and their impurities. It synthesizes established mass spectrometry principles with specific structural insights into Piperacillin Sulfoxide.[1]
Introduction & Scientific Context
Piperacillin is a ureidopenicillin antibiotic widely used for treating serious gram-negative infections.[1][2] During manufacturing and storage, it is susceptible to degradation, primarily via hydrolysis of the beta-lactam ring and oxidation of the thiazolidine sulfur atom.
Piperacillin Sulfoxide (PIP-SO) is the primary oxidative degradation product.[1] Structurally, it differs from the parent Piperacillin (PIP) by the addition of a single oxygen atom to the sulfur in the 5-membered thiazolidine ring.
Accurate identification of PIP-SO is critical for stability testing and impurity profiling.[1] This guide details the fragmentation mechanics that distinguish the sulfoxide from the parent drug and other impurities, providing a validated protocol for its detection.
Mechanism of Fragmentation (The "Why" and "How")
In Electrospray Ionization (ESI) positive mode, Piperacillin and its sulfoxide derivative follow a distinct fragmentation pathway driven by the labile nature of the ureido side chain and the strained beta-lactam ring.
The Conserved Signature: Side Chain Retention
Unlike many small molecules where the core structure dictates the base peak, Piperacillin's fragmentation is dominated by its bulky, easily ionizable C6-side chain (ethyl-2,3-dioxopiperazine).
-
Observation: Both Piperacillin (m/z 518) and Piperacillin Sulfoxide (m/z 534) yield a dominant product ion at m/z 143 .[1]
-
Mechanism: The collision-induced dissociation (CID) energy preferentially cleaves the amide bond connecting the ethyl-dioxopiperazine ring to the rest of the molecule. This fragment is structurally identical in both the parent and the sulfoxide.
-
Secondary Fragment: The m/z 143 ion further degrades by losing a carbonyl (CO) group to form m/z 115 .[1]
The Diagnostic Shift: Thiazolidine Core
Differentiation lies in the "complementary" fragments or the molecular ion itself.
-
Parent Shift: The precursor ion shifts +16 Da (518
534).[1] -
Core Fragments: In Penicillins, the thiazolidine ring often generates a fragment at m/z 160 (seen in Amoxicillin and Ampicillin). In Piperacillin Sulfoxide, the oxidation of this ring theoretically shifts this core fragment to m/z 176 (
), although this ion is often of lower intensity compared to the side chain signature.
Fragmentation Pathway Diagram
The following diagram illustrates the parallel fragmentation pathways, highlighting the conserved side chain ions and the shifted parent/core ions.
Figure 1: Comparative fragmentation pathway of Piperacillin and Piperacillin Sulfoxide.[1] Note the convergence on the m/z 143 signature ion.
Experimental Protocol: LC-MS/MS Characterization
This protocol is designed to be self-validating . The presence of the m/z 518 peak (Parent) serves as an internal system suitability control for the m/z 534 (Sulfoxide) detection.
Sample Preparation[1]
-
Standard Prep: Dissolve Piperacillin reference standard in water:acetonitrile (50:50) to 10 µg/mL.[1]
-
Forced Degradation (To generate Sulfoxide in situ):
-
Take 1 mL of 1 mg/mL Piperacillin solution.[1]
-
Add 100 µL of 3% Hydrogen Peroxide (
). -
Incubate at room temperature for 30 minutes.
-
Dilute 1:10 with mobile phase before injection. This ensures the sulfoxide peak is generated for method development.
-
LC-MS Conditions[1][3]
-
Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).[1]
-
Mobile Phase B: Acetonitrile (Organic modifier).[1]
-
Gradient:
-
Flow Rate: 0.3 - 0.4 mL/min.[1]
Mass Spectrometry Settings (Triple Quadrupole / Q-TOF)
-
Ionization: ESI Positive (
).[1][3] -
Capillary Voltage: 3.0 - 3.5 kV.[1]
-
Source Temp: 350°C - 400°C (Ensure efficient desolvation).
-
Collision Gas: Argon or Nitrogen.[1]
MRM Transitions (Quantitation & ID)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Purpose |
| Piperacillin | 518.2 | 143.1 | 30 | 20-25 | Quantifier |
| Piperacillin | 518.2 | 115.1 | 30 | 35-40 | Qualifier |
| Piperacillin Sulfoxide | 534.2 | 143.1 | 30 | 20-25 | Quantifier |
| Piperacillin Sulfoxide | 534.2 | 115.1 | 30 | 35-40 | Qualifier |
Note: Collision energies are instrument-dependent and should be optimized. Start with the values above.
Results Interpretation & Data Summary
When analyzing the data, you will observe two distinct peaks in the chromatogram if the degradation has occurred.[4]
-
Retention Time (RT): Piperacillin Sulfoxide is generally more polar than Piperacillin due to the sulfoxide oxygen.[1] Expect the PIP-SO peak to elute earlier (lower RT) than the parent PIP peak on a standard C18 reverse-phase column.[1]
-
Spectral Validation:
-
Extract the MS2 spectrum of the peak at m/z 534.
-
Confirm the presence of the base peak at m/z 143.
-
Absence of m/z 143 suggests the peak is NOT a piperacillin-related impurity.[5]
-
Summary of Diagnostic Ions
| Ion Type | m/z Value | Origin / Structural Significance |
| Parent [M+H]+ | 534.2 | Protonated Piperacillin Sulfoxide molecule.[1] |
| Base Peak | 143.1 | Ethyl-2,3-dioxopiperazine carboxamide .[1] Cleavage of the side chain.[1] Common to both PIP and PIP-SO.[1] |
| Fragment 2 | 115.1 | Loss of CO from the m/z 143 fragment. |
| Fragment 3 | 160.0 | Rare/Low Intensity.[1] Thiazolidine ring fragment (seen in parent).[1] |
| Fragment 4 | 176.0 | Rare/Low Intensity.[1] Oxidized Thiazolidine ring fragment (specific to Sulfoxide).[1] |
Troubleshooting & Quality Control
-
Issue: Low Sensitivity for m/z 534.
-
Issue: Co-elution with Piperacillin.
-
Cause: Gradient too steep.[1]
-
Solution: Shallower gradient slope (e.g., 5% to 50% B over 10 minutes) to resolve the polar sulfoxide from the parent.
-
References
-
Development of LC-MS/MS methods for Piperacillin
-
Impurity Profiling & Fragmentation
-
General Beta-Lactam Fragmentation
Sources
- 1. Piperacillin | C23H27N5O7S | CID 43672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Page loading... [guidechem.com]
- 6. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Sensitivity LC-MS/MS Quantitation of Piperacillin Sulfoxide: A Validated Bioanalytical Protocol
Executive Summary & Scientific Rationale
Piperacillin Sulfoxide (CAS 67275-27-8) is a critical oxidative metabolite and process impurity of the antibiotic Piperacillin.[1] While Piperacillin/Tazobactam pharmacokinetics (PK) are well-documented, the quantification of the sulfoxide metabolite presents unique bioanalytical challenges due to its enhanced polarity and the inherent instability of the beta-lactam ring.[1]
This protocol details a robust, self-validating LC-MS/MS method for quantifying Piperacillin Sulfoxide in human plasma.[1] Unlike generic antibiotic assays, this method integrates low-temperature sample processing and polarity-optimized chromatography to prevent ex vivo degradation and ensure separation from the parent drug.[1]
Key Mechanistic Insights[1]
-
Instability: The beta-lactam ring is susceptible to hydrolysis at physiological pH and room temperature.[1] The sulfoxide moiety increases electron withdrawal, potentially altering hydrolysis rates compared to the parent.[1]
-
Polarity Shift: The oxidation of the sulfur atom increases hydrophobicity (lower logP), causing the Sulfoxide to elute earlier than Piperacillin on Reverse Phase (RP) columns.[1] This risks co-elution with early suppressive matrix components (phospholipids).[1]
-
Isotopic Internal Standardization: Due to significant matrix effects in plasma, a stable isotope-labeled internal standard (SIL-IS) is mandatory.[1]
Method Development Logic & Workflow
The following decision tree illustrates the critical pathways for method optimization, ensuring the "Self-Validating" nature of the protocol.
Figure 1: Method Development Decision Tree highlighting the selection of Protein Precipitation (PPT) to mitigate beta-lactam instability risks associated with SPE drying steps.
Experimental Protocol
Materials & Reagents[1]
-
Analyte: Piperacillin Sulfoxide Reference Standard (>98% purity).[1]
-
Internal Standard (IS): Piperacillin-d5 (Surrogate) or Tazobactam-d3.[1] Note: Piperacillin-d5 is preferred due to structural similarity.[1]
-
Matrix: Drug-free Human Plasma (K2EDTA).[1]
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.[1]
Stock Solution Preparation
-
Master Stock: Dissolve Piperacillin Sulfoxide in 50:50 Water:Acetonitrile to 1.0 mg/mL.
Sample Preparation (Cold-PPT)
This method uses "Crash & Shoot" to minimize hydrolysis.[1]
-
Thaw plasma samples on wet ice (4°C). Do not allow to reach room temperature.[1]
-
Aliquot 50 µL of plasma into a 96-well plate (on ice).
-
Add IS: Add 20 µL of Internal Standard solution (500 ng/mL in water).
-
Precipitate: Add 200 µL of Ice-Cold Acetonitrile (containing 0.1% Formic Acid).
-
Vortex vigorously for 1 min.
-
Centrifuge at 4,000 x g for 10 min at 4°C.
-
Dilute: Transfer 100 µL of supernatant to a fresh plate containing 100 µL of Water (0.1% FA).
-
Reasoning: Diluting the organic supernatant ensures good peak shape on the high-aqueous initial LC gradient.[1]
-
LC-MS/MS Conditions[1][6]
Liquid Chromatography:
-
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).[1]
-
Column: Waters ACQUITY UPLC HSS T3 C18, 1.8 µm, 2.1 x 50 mm.[1]
-
Selection: T3 bonding is designed to retain polar compounds like sulfoxides better than standard C18.[1]
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 5 | Load (High aqueous for retention) |
| 0.50 | 5 | Isocratic hold |
| 3.00 | 90 | Elution gradient |
| 3.50 | 90 | Wash |
| 3.60 | 5 | Re-equilibration |
| 5.00 | 5 | End of Run |[1]
Mass Spectrometry:
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Role | Collision Energy (V) |
|---|---|---|---|---|
| Pip-Sulfoxide | 534.2 | 143.1 | Quantifier | 25 |
| Pip-Sulfoxide | 534.2 | 160.1 | Qualifier | 20 |
| Piperacillin-d5 | 523.2 | 148.1 | IS | 25 |[1]
Note: The m/z 143 fragment corresponds to the cleavage of the ethyl-dioxopiperazine side chain, which is structurally conserved and provides high intensity.[1]
Validation Framework (Self-Validating Systems)
To adhere to FDA M10 guidelines, the method must demonstrate control over instability and matrix effects.[1]
Quantitative Data Summary (Acceptance Criteria)
| Parameter | Criteria (FDA M10) | Experimental Design |
| Linearity | r² ≥ 0.990 | 8 non-zero standards (e.g., 10 – 5000 ng/mL). |
| Accuracy | ±15% (±20% at LLOQ) | 5 replicates at LLOQ, Low, Med, High QC. |
| Precision | CV ≤ 15% (≤20% at LLOQ) | Intra-day and Inter-day assessment. |
| Recovery | Consistent across levels | Compare extracted QC vs. unextracted solvent std. |
| Matrix Effect | MF within 0.85 - 1.15 | Compare post-extraction spike vs. solvent std (6 lots of plasma). |
Critical Stability Experiments
Because Piperacillin Sulfoxide is unstable, you must perform these specific stress tests:
-
Bench-Top Stability: Keep spiked plasma on ice (4°C) vs. Room Temp (25°C) for 4 hours.
-
Expectation: >10% degradation at RT; <5% degradation on ice.
-
-
Freeze-Thaw: 3 cycles from -80°C to 4°C (not RT).
-
Autosampler Stability: Processed samples at 10°C for 24 hours.
Troubleshooting & Pathway Analysis
If sensitivity is low or linearity fails, consult the workflow below.
Figure 2: Troubleshooting logic flow for common bioanalytical failures regarding polar metabolites.
References
-
FDA M10 Bioanalytical Method Validation Guidance. U.S. Food and Drug Administration. (2022).[1][5][7][8] Bioanalytical Method Validation and Study Sample Analysis.[Link]
-
Piperacillin Stability Study. Längin, A., et al. (2009).[1][9] Deactivation and transformation products in biodegradability testing of beta-lactams amoxicillin and piperacillin.[1][9] Chemosphere, 75(3), 347-354.[1][9] [Link]
-
Dried Blood Spot Method. Barco, S., et al. (2014).[1][6] A validated LC-MS/MS method for the quantification of piperacillin/tazobactam on dried blood spot.[1][6][10] Bioanalysis, 6(21), 2795-2802.[1] [Link]
-
PubChem Compound Summary. National Center for Biotechnology Information. (2023).[1][4][5] PubChem Compound Summary for CID 43672, Piperacillin.[1][Link][1]
Sources
- 1. Piperacillin - Wikipedia [en.wikipedia.org]
- 2. Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. Piperacillin Sulfoxide , 95% , 67275-27-8 - CookeChem [cookechem.com]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. A validated LC-MS/MS method for the quantification of piperacillin/tazobactam on dried blood spot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. collections-us-east-1.awsprod.nlm.nih.gov [collections-us-east-1.awsprod.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Deactivation and transformation products in biodegradability testing of beta-lactams amoxicillin and piperacillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
UPLC for the Rapid, Stability-Indicating Analysis of Piperacillin and its Degradation Products
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract: This application note presents a robust, validated Ultra-Performance Liquid Chromatography (UPLC) method for the rapid analysis of Piperacillin and its degradation products. Piperacillin, a broad-spectrum β-lactam antibiotic, is susceptible to degradation, primarily through hydrolysis of its β-lactam ring, which compromises its efficacy and can introduce potentially harmful impurities.[1][2][3] Ensuring the stability and purity of Piperacillin formulations is therefore critical for patient safety and therapeutic success.[2] This document provides a comprehensive, step-by-step protocol for a stability-indicating UPLC method, developed in accordance with International Council for Harmonisation (ICH) guidelines.[4][5] The method demonstrates high resolution, sensitivity, and speed, enabling the baseline separation of Piperacillin from its key degradation products in under 5 minutes. We detail the forced degradation studies used to establish the method's specificity and discuss the causality behind the selection of chromatographic parameters. This guide is intended for researchers, quality control analysts, and drug development professionals involved in the stability testing and quality assessment of Piperacillin.
Introduction: The Analytical Imperative for Piperacillin Stability
Piperacillin is an essential ureidopenicillin antibiotic, often combined with the β-lactamase inhibitor Tazobactam, to treat a wide range of serious bacterial infections.[6][7] The core of its antibacterial activity lies in the strained β-lactam ring, a four-membered cyclic amide. This functional group, however, is also the molecule's Achilles' heel, being highly susceptible to hydrolytic cleavage under various conditions (e.g., acidic, basic, or enzymatic).[1][2] This degradation process leads to the formation of inactive and potentially immunogenic products, such as the corresponding penicilloic acid.[3] Furthermore, complex degradation pathways can lead to the formation of other impurities, including dimers of low solubility.[8]
The development of a rapid and reliable stability-indicating analytical method is therefore not merely a regulatory requirement but a fundamental necessity for ensuring the quality, safety, and efficacy of Piperacillin formulations.[2][9] A stability-indicating method is defined by its ability to accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[5]
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC) for this application. By utilizing columns packed with sub-2 µm particles, UPLC systems operate at higher pressures to deliver faster analysis times, superior resolution, and increased sensitivity—all of which are critical for high-throughput quality control environments and in-depth stability profiling.
This document provides the scientific rationale and a detailed protocol for such a method.
Experimental Design & Rationale
Instrumentation and Consumables
| Component | Specification | Rationale |
| UPLC System | Waters ACQUITY UPLC H-Class or equivalent | Required to handle the high backpressures generated by sub-2 µm columns and to minimize extra-column band broadening, preserving the high efficiency of the separation. |
| Detector | Photodiode Array (PDA) or Tunable UV (TUV) Detector | A PDA detector is preferred as it allows for peak purity analysis and identification of co-eluting peaks by comparing spectra across the peak. A detection wavelength of 220 nm provides a good chromophoric response for both Piperacillin and its expected degradation products. |
| Analytical Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | The Bridged Ethyl Hybrid (BEH) C18 stationary phase offers excellent stability across a wide pH range, making it suitable for analyzing acidic and basic degradants. The 1.7 µm particle size is key to achieving the speed and resolution characteristic of UPLC. |
| Software | Empower™ 3 or equivalent | For instrument control, data acquisition, and processing. |
| Reagents | Acetonitrile (ACN), Methanol (MeOH) - LC-MS grade | High-purity solvents are essential to minimize baseline noise and prevent contamination. |
| Formic Acid, Ammonium Formate - LC-MS grade | Used as mobile phase modifiers to control pH and improve peak shape. Formate buffers are volatile, making this method compatible with mass spectrometry (MS) for further characterization if needed. | |
| Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂) - ACS grade | For conducting forced degradation studies. | |
| Piperacillin Reference Standard | For system suitability, quantification, and peak identification. |
UPLC Method Parameters
| Parameter | Condition | Justification |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid) | A buffered aqueous phase is critical for controlling the ionization state of Piperacillin and its degradants, ensuring reproducible retention times. A pH of 3.5 ensures that the carboxylic acid moieties are largely protonated, leading to better retention on a C18 column. |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier in reversed-phase chromatography, offering low viscosity and good UV transparency. |
| Gradient Elution | 0-0.5 min, 5% B; 0.5-3.0 min, 5-60% B; 3.0-3.5 min, 60-95% B; 3.5-4.0 min, 95% B; 4.0-4.1 min, 95-5% B; 4.1-5.0 min, 5% B | A gradient is necessary to elute both the polar degradation products and the more hydrophobic parent drug within a short run time while maintaining sharp peaks. The initial hold at low organic content ensures retention of early-eluting polar degradants. The final high-organic wash cleans the column, and the re-equilibration step ensures reproducibility. |
| Flow Rate | 0.4 mL/min | An optimized flow rate for a 2.1 mm ID column that balances analysis speed with system pressure and separation efficiency. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity, lowering backpressure and improving peak shape. It also ensures consistent retention times by mitigating fluctuations in ambient temperature. |
| Injection Volume | 2.0 µL | A small injection volume is crucial in UPLC to prevent column overload and minimize pre-column band broadening, thereby preserving resolution. |
| Detection Wavelength | 220 nm | Provides a suitable absorbance maximum for Piperacillin and its key degradation products, ensuring high sensitivity. |
| Sampling Rate | 20 points/sec | A high sampling rate is required to accurately define the narrow peaks generated in UPLC, ensuring accurate integration and quantification. |
Protocols: A Step-by-Step Guide
Protocol 1: Preparation of Solutions
-
Mobile Phase A (10 mM Ammonium Formate, pH 3.5):
-
Weigh 0.63 g of ammonium formate and dissolve in 1000 mL of ultrapure water.
-
Adjust the pH to 3.5 using formic acid.
-
Filter through a 0.22 µm nylon filter before use.
-
-
Mobile Phase B (Acetonitrile):
-
Use LC-MS grade ACN directly. Filter if necessary.
-
-
Diluent:
-
Prepare a mixture of Mobile Phase A and Mobile Phase B (80:20 v/v). This composition ensures sample solubility and compatibility with the initial chromatographic conditions.
-
-
Piperacillin Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of Piperacillin reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. This stock solution should be prepared fresh daily due to the instability of Piperacillin in solution.[10]
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Protocol 2: Forced Degradation Study
The objective of a forced degradation study is to intentionally degrade the API to produce its degradation products.[9] This is essential for demonstrating the specificity and stability-indicating nature of the analytical method.[5][11]
-
Sample Preparation: Pipette 5 mL of the Piperacillin Standard Stock Solution (1000 µg/mL) into five separate vials labeled: Acid, Base, Oxidative, Thermal, and Photolytic.
-
Acid Hydrolysis:
-
Add 1 mL of 0.1 M HCl to the "Acid" vial.
-
Cap and heat at 60 °C for 2 hours.
-
Cool to room temperature and neutralize by adding 1 mL of 0.1 M NaOH. Dilute to a final concentration of ~100 µg/mL with diluent.
-
-
Base Hydrolysis:
-
Add 1 mL of 0.1 M NaOH to the "Base" vial.
-
Keep at room temperature for 1 hour.
-
Neutralize by adding 1 mL of 0.1 M HCl. Dilute to a final concentration of ~100 µg/mL with diluent. Note: Base-catalyzed hydrolysis of the β-lactam ring is typically rapid.[2]
-
-
Oxidative Degradation:
-
Add 1 mL of 3% H₂O₂ to the "Oxidative" vial.
-
Keep at room temperature for 4 hours.
-
Dilute to a final concentration of ~100 µg/mL with diluent.
-
-
Thermal Degradation:
-
For the "Thermal" sample, use the solid Piperacillin powder.
-
Place the powder in a hot air oven at 105 °C for 24 hours.
-
After cooling, weigh an appropriate amount, dissolve, and dilute to a final concentration of ~100 µg/mL with diluent.
-
-
Photolytic Degradation:
-
Expose the Piperacillin Standard Stock Solution to direct sunlight or a photostability chamber (ICH Q1B conditions) for 24 hours.
-
Dilute to a final concentration of ~100 µg/mL with diluent.
-
-
Analysis: Inject the undegraded working standard solution and each of the stressed samples into the UPLC system.
Visualization of Workflows & Pathways
The following diagrams illustrate the key processes described in this application note.
Caption: Experimental workflow for the stability-indicating analysis of Piperacillin.
Caption: Simplified primary degradation pathways of Piperacillin.
Expected Results & Discussion
Method Specificity and Forced Degradation
The primary goal of the forced degradation study is to demonstrate specificity. The UPLC method should be able to separate the intact Piperacillin peak from all degradation products generated under stress conditions. A successful result will show a significant decrease in the Piperacillin peak area in the stressed samples, with the concurrent appearance of new peaks corresponding to the degradation products.
The chromatogram of the unstressed standard should show a single, sharp, symmetrical peak for Piperacillin. In contrast, the chromatograms of the stressed samples will display additional peaks. For instance:
-
Base Hydrolysis: This condition is expected to cause the most significant degradation, primarily forming the Piperacillin penicilloic acid, which will elute earlier than the parent compound due to its increased polarity.
-
Acid and Oxidative Stress: These conditions may produce a different profile of degradation products, highlighting the method's ability to resolve multiple degradants.[4]
The PDA detector is invaluable here, as it can be used to assess peak purity. The spectrum of the Piperacillin peak in the stressed samples should be identical to that of the unstressed standard, confirming that no degradation products are co-eluting.
Method Validation Summary (as per ICH Q2(R1))
A validated method provides confidence in the reliability of the results.[6][12] The following table summarizes the key parameters and typical acceptance criteria for the validation of this UPLC method.
| Validation Parameter | Procedure | Typical Acceptance Criteria |
| Linearity | Analyze a series of at least five concentrations of Piperacillin (e.g., 10-150 µg/mL).[4] | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Perform recovery studies by spiking a known amount of Piperacillin standard into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%).[4] | Mean recovery between 98.0% and 102.0% |
| Precision | Repeatability (Intra-day): Analyze six replicate injections of the working standard. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (%RSD) ≤ 2.0%[2][6] |
| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | Determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | Intentionally vary method parameters (e.g., pH ±0.2, column temp ±2°C, flow rate ±10%) and assess the impact on the results. | System suitability parameters (e.g., retention time, peak asymmetry) should remain within predefined limits. |
Conclusion
This application note details a rapid, sensitive, and specific UPLC method for the analysis of Piperacillin and its degradation products. The sub-5-minute run time represents a significant improvement in throughput compared to conventional HPLC methods, without compromising on the quality of the separation. The method's development was guided by established principles of forced degradation and ICH validation guidelines, ensuring its suitability for routine quality control, stability testing, and formulation development. By providing a detailed protocol and explaining the scientific rationale behind the experimental choices, this guide serves as a valuable resource for any laboratory tasked with ensuring the quality and stability of this critical antibiotic.
References
- Development and validation of a UPLC method for the quantification of related substances in chlordiazepoxide hydrochloride and clidinium bromide capsules. (2025). Google Cloud.
- UPLC-LCMS-Based Method Development, Validation, Forced Degradation, and Impurity Profiling of Nirogacest
- Assessing the stability of piperacillin/tazobactam. (n.d.).
- Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma. (2023). MDPI.
- Forced Degradation Study: An Important Tool in Drug Development. (n.d.). Asian Journal of Research in Chemistry.
- Developing and Validating a Stability-Indicating Method for the Analysis of Piperacillin and Tazobactam in Bulk and. (n.d.).
- Development and Validation of a UPLC Method for Rapid and Simultaneous Analysis of Proton Pump Inhibitors. (n.d.). PMC - NIH.
- Degradation Pathway of Penicillin by Immobilized β- lactamase. (n.d.). Chemical Engineering Transactions.
- Detection of Stability and Degradation of Piperacillin and Tazobactam in Injectables from In-Patient Wards and Pharmacy by RP-HPLC Method. (2014). Gulf Medical University.
- Accurate and Precise RP-HPLC Quantification of Piperacillin and Tazobactum Combination in Dosage Forms: A Quality. (2023). International Journal of Pharmaceutical Sciences and Medicine.
- Method Development and Validation of Piperacillin and Tazobactum in Pharmaceutical dosage form by using RP-HPLC Method. (2017). Indian Journal of Research in Pharmacy and Biotechnology.
- Influence of tazobactam on the degradation of piperacillin at 37°C. (n.d.).
- Impurity profiling of piperacillin sodium and tazobactam sodium for injection by micellar electrokinetic chromatography. (2025).
- Hydrolysis of piperacillin followed by formation of a piperacillin dimer with low solubility. (n.d.).
- High-performance Liquid Chromatography Analysis of Mezlocillin, Piperacillin, their Degradation Products, and of Ioxitalamic Acid in Plasma and Urine of Healthy Volunteers. (n.d.). Arzneimittelforschung.
- Assessment of the stability of citrate-buffered piperacillin/tazobactam for continuous infusion when stored in two commercially available elastomeric devices for outpatient parenteral antimicrobial chemotherapy: a study compliant with the NHS Yellow Cover Document requirements. (2020). PMC - PubMed Central.
- Piperacillin. (n.d.). Wikipedia.
Sources
- 1. cetjournal.it [cetjournal.it]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. jchr.org [jchr.org]
- 5. Development and Validation of a UPLC Method for Rapid and Simultaneous Analysis of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsm.com [ijpsm.com]
- 7. Piperacillin - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. ajrconline.org [ajrconline.org]
- 10. mdpi.com [mdpi.com]
- 11. medicalpaper.net [medicalpaper.net]
- 12. UPLC-LCMS-Based Method Development, Validation, Forced Degradation, and Impurity Profiling of Nirogacestat Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting matrix effects in Piperacillin Sulfoxide LC-MS/MS analysis
Technical Support Center: Troubleshooting Matrix Effects in Piperacillin Sulfoxide LC-MS/MS Analysis
Executive Summary
Analyte: Piperacillin Sulfoxide (Pip-SO), a polar metabolite and degradation product of Piperacillin. Core Challenge: Pip-SO is highly polar (elutes early/near void volume) and chemically unstable (beta-lactam hydrolysis). This makes it uniquely susceptible to ion suppression from unretained matrix salts and phospholipids. Objective: Eliminate matrix effects (ME) to achieve <15% variability and ensure method reproducibility.
Module 1: Diagnostic Workflows
How do I confirm if signal variability is due to matrix effects?
Q1: My internal standard (IS) response is fluctuating between samples. Is this a matrix effect?
A: Likely, yes. If the IS response varies >20% between neat standards and extracted samples, or between different patient lots, you have "Relative Matrix Effects."
The Gold Standard Diagnosis: Post-Column Infusion (PCI) Do not rely solely on observing peak areas. You must visualize where the suppression occurs relative to your analyte's elution.
Protocol:
-
Setup: Place a tee-union between the analytical column and the MS source.
-
Infusion: Syringe-pump a constant flow of Piperacillin Sulfoxide (100 ng/mL) into the tee.
-
Injection: Inject a blank extracted biological matrix (e.g., plasma processed by protein precipitation) via the LC.
-
Observation: Monitor the baseline. A flat baseline = no effect. A dip (trough) = ion suppression. A peak = ion enhancement.
-
Overlay: Superimpose your analyte's chromatogram. If your Pip-SO peak aligns with a "dip," you must modify the chromatography or sample prep.
Figure 1: Schematic configuration for Post-Column Infusion (PCI) to visualize matrix suppression zones.
Module 2: Quantification of Matrix Effects
How do I calculate the exact magnitude of the interference?
Q2: How do I report Matrix Factor (MF) according to regulatory guidelines?
A: Use the Matuszewski Method . This differentiates between Extraction Recovery (loss during prep) and Matrix Effect (loss during ionization).
The Experiment: Prepare three sets of samples at Low, Medium, and High QC concentrations.
-
Set A (Neat): Standard in mobile phase.
-
Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte into the supernatant.
-
Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract.
Calculations:
| Metric | Formula | Interpretation |
|---|
| Matrix Factor (MF) |
Acceptance Criteria: The CV of the IS-Normalized MF calculated from 6 different lots of matrix must be ≤ 15% .
Figure 2: The Matuszewski approach to isolating ionization suppression from extraction losses.
Module 3: Root Cause Resolution
I confirmed suppression. How do I fix it?
Q3: My Piperacillin Sulfoxide elutes early (0.8 - 1.2 min) and suffers massive suppression. Why?
A: Piperacillin Sulfoxide is more polar than the parent drug. In Reverse Phase (C18) chromatography, it often elutes in the Void Volume , exactly where unretained salts and polar interferences elute.
Solution 1: Chromatographic Retardation You must move the analyte away from the salt front.
-
Stationary Phase: Switch to a Polar-Embedded C18 or a PFP (Pentafluorophenyl) column. These provide alternative selectivity for polar beta-lactams.
-
Mobile Phase: Reduce the initial organic strength (e.g., start at 2% B instead of 5-10% B) and hold for 0.5 min to trap the analyte.
-
HILIC Option: If C18 fails, use Hydrophilic Interaction Liquid Chromatography (HILIC). Pip-SO will retain strongly on HILIC, eluting after the salts.
Q4: I am using Protein Precipitation (PPT), but the matrix effect persists.
A: PPT removes proteins but leaves Phospholipids (PLs) behind. PLs (Glycerophosphocholines) are the #1 cause of ion suppression in bioanalysis. They accumulate on the column and elute unpredictably in subsequent runs.
Solution 2: Phospholipid Removal [2]
-
Monitor PLs: Add the transition m/z 184 -> 184 (positive mode) to your method to track phospholipids.
-
Upgrade Prep: Switch from simple PPT to Phospholipid Removal Plates (e.g., HybridSPE or Phree). These filter plates use a Lewis-acid/base mechanism to selectively retain phospholipids while letting acidic drugs like Piperacillin pass through.
| Method | Phospholipid Removal % | Matrix Effect Risk | Cost |
| Protein Precip (PPT) | < 10% | High (Variable) | Low |
| Liquid-Liquid (LLE) | > 90% | Low | Medium (Labor Intensive) |
| PL Removal Plates | > 99% | Very Low | Medium |
Module 4: Stability & MS Parameters
Ensuring the data is real.
Q5: Can I use Tazobactam as an Internal Standard?
A: Avoid if possible. While often co-formulated, Tazobactam has different physicochemical properties (polarity/retention) than Piperacillin Sulfoxide. It may not compensate for matrix effects occurring at the specific retention time of Pip-SO.
-
Recommendation: Use stable isotope-labeled Piperacillin-d5 . If Pip-SO-d5 is unavailable, Pip-d5 is structurally closer than Tazobactam.
Q6: My samples show degradation. Is this a matrix effect?
A: No, this is Instability . The beta-lactam ring opens rapidly at room temperature and neutral pH.
-
Critical Control: All extraction steps must be performed on ice.
-
Acidification: Acidify plasma samples (e.g., with mild buffer) immediately upon collection if validation data supports it, but be careful: too much acid can also catalyze degradation.
-
Storage: Store samples at -80°C. Stability at -20°C is often insufficient for >2 weeks.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[3] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
-
US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. FDA.gov.
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.
-
Verplaetse, R., & Tytgat, J. (2011). Development and validation of a sensitive LC-MS/MS method for the analysis of piperacillin and tazobactam in human plasma. Journal of Chromatography B. (Provides baseline transitions for Piperacillin 518>143).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Strategies for Piperacillin and its Sulfoxide
Welcome to the technical support center for resolving challenges in the chromatographic analysis of Piperacillin and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are working on methods for the separation and quantification of Piperacillin and its sulfoxide derivative. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the resolution and robustness of your chromatographic methods.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate Piperacillin from its sulfoxide?
A1: The primary challenge lies in the similar polarity of Piperacillin and its sulfoxide. The addition of a single oxygen atom to the sulfur in the thiazolidine ring to form the sulfoxide results in a modest increase in polarity. In reversed-phase HPLC, where separation is based on hydrophobicity, two compounds with similar polarities will have comparable retention times, leading to poor resolution.
Q2: My current C18 method shows co-elution of Piperacillin and its sulfoxide. What is the first parameter I should adjust?
A2: The first and often most impactful parameter to adjust is the mobile phase composition, specifically the ratio of your organic modifier (typically acetonitrile or methanol) to the aqueous buffer. A shallow gradient or even an isocratic elution with a lower percentage of the organic modifier will increase the retention of both compounds and may improve their separation.
Q3: Can the pH of the mobile phase influence the resolution between Piperacillin and its sulfoxide?
A3: Absolutely. Piperacillin is an ionizable molecule with carboxylic acid and amine functionalities. The pH of the mobile phase will dictate the ionization state of these groups, which in turn affects the molecule's overall polarity and its interaction with the stationary phase. A systematic study of pH can be a powerful tool to improve resolution.[1] Experimenting with the mobile phase pH in the range of 3 to 7 is a common strategy. A pH around 3.5 has been used effectively in some methods to achieve good separation.[2]
Q4: Is a C18 column the best choice for this separation?
A4: While C18 columns are a common starting point for reversed-phase chromatography, they may not always provide the optimal selectivity for closely related compounds like Piperacillin and its sulfoxide. If mobile phase optimization on a C18 column is unsuccessful, consider a stationary phase with a different selectivity. For instance, a C8 column has been shown to provide better elution and resolution for Piperacillin and its degradation products.[3] Phenyl-hexyl or embedded polar group (PEG) columns can also offer alternative selectivities.
Troubleshooting Guide: Improving Resolution
This section provides a systematic approach to troubleshooting poor resolution between Piperacillin and its sulfoxide.
Issue: Poor Resolution or Co-elution
Underlying Cause: Insufficient differential interaction of Piperacillin and its sulfoxide with the stationary phase under the current chromatographic conditions.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting poor resolution.
In-depth Strategies and Protocols
Mobile Phase Optimization
The composition of the mobile phase is a critical factor in achieving separation.
Protocol for Mobile Phase Scouting:
-
Initial Conditions: Begin with a standard mobile phase, for example, 60:40 (v/v) mixture of a phosphate buffer (pH 3.5) and acetonitrile.[2]
-
Gradient Elution: Run a broad gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to determine the approximate elution time of the compounds.
-
Shallow Gradient: Based on the initial gradient, design a shallower gradient around the elution time of the target analytes. For example, if the compounds elute at 40% acetonitrile, try a gradient of 30% to 50% acetonitrile over 20 minutes.
-
Isocratic Elution: For fine-tuning, switch to isocratic elution. Systematically decrease the percentage of the organic modifier in small increments (e.g., 2% at a time) to increase retention and improve resolution.
Data Presentation: Starting Mobile Phase Conditions
| Parameter | Condition A | Condition B | Condition C |
| Mobile Phase A | 25mM Potassium Dihydrogen Phosphate, pH 3.5 | 0.1% Trifluoroacetic Acid in Water | 20mM Ammonium Acetate, pH 5.0 |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | Isocratic (e.g., 60:40 A:B) | Gradient (e.g., 10-50% B in 15 min) | Isocratic (e.g., 85:15 A:B) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Detection | 226 nm | 218 nm | 220 nm |
These are suggested starting points. The optimal conditions will depend on the specific column and instrumentation used.
pH Adjustment
Manipulating the mobile phase pH can significantly alter the selectivity between Piperacillin and its sulfoxide.
Causality: By changing the pH, you alter the ionization state of the analytes. A change in the charge of the molecule will affect its hydrophobicity and interaction with the C18 stationary phase, thus influencing retention and selectivity.
Protocol for pH Screening:
-
Prepare Buffers: Prepare a series of identical mobile phases with pH values ranging from 3.0 to 7.0 in increments of 0.5 pH units. Phosphate or acetate buffers are commonly used.
-
Equilibrate the System: For each pH condition, ensure the column is thoroughly equilibrated before injecting the sample.
-
Analyze and Compare: Inject the sample under each pH condition and compare the resolution. Plot resolution as a function of pH to identify the optimal value.
Stationary Phase Selectivity
If optimizing the mobile phase does not yield the desired resolution, changing the column chemistry is the next logical step.
Causality: Different stationary phases offer different separation mechanisms. While a C18 column separates primarily based on hydrophobicity, other phases can introduce alternative interactions.
-
C8 Column: A shorter alkyl chain length (C8) results in less hydrophobic retention, which can sometimes improve the separation of closely related polar compounds.[3]
-
Phenyl-Hexyl Column: This phase provides pi-pi interactions in addition to hydrophobic interactions, which can be beneficial if Piperacillin and its sulfoxide have different aromatic characteristics.
-
Embedded Polar Group (PEG) Column: These columns have a polar group embedded in the alkyl chain, which can provide alternative selectivity for polar compounds through hydrogen bonding interactions.
Experimental Workflow for Column Screening:
Caption: A workflow for screening alternative stationary phases.
Forced Degradation Studies
To confirm that your method can effectively separate Piperacillin from its sulfoxide and other potential degradation products, a forced degradation study is essential.[4][5]
Protocol for Oxidative Forced Degradation:
-
Sample Preparation: Prepare a solution of Piperacillin in a suitable solvent (e.g., water or a mixture of water and acetonitrile).
-
Stress Condition: Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide.
-
Incubation: Allow the solution to react for a defined period (e.g., 1-24 hours) at room temperature or slightly elevated temperature (e.g., 40°C).
-
Quenching (if necessary): Stop the reaction by adding a quenching agent or by significant dilution.
-
Analysis: Analyze the stressed sample using your developed HPLC method to assess the separation of the newly formed peaks from the parent Piperacillin peak.
This approach will help you to validate the stability-indicating nature of your analytical method.[4]
References
-
Mangam, V. T., et al. (2023). Accurate and Precise RP-HPLC Quantification of Piperacillin and Tazobactum Combination in Dosage Forms: A Quality Control Perspective. International Journal of Pharmaceutical Sciences and Medicine, 8(5), 7-20. [Link]
-
Abdelkawy, K., Le, T., & Mahmoud, S. H. (2023). Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma. PubMed. [Link]
-
Al-Aani, H., & Al-Rekabi, M. (2023). Developing and Validating a Stability-Indicating Method for the Analysis of Piperacillin and Tazobactam in Bulk and Pharmaceutical Dosage Forms. International Journal of Drug Delivery Technology, 13(1), 1-8. [Link]
-
Bhaskar R, et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]
-
Shaikh, S., et al. (2014). Detection of Stability and Degradation of Piperacillin and Tazobactam in Injectables from In-Patient Wards and Pharmacy by RP-HPLC Method. Proceedings of the 6th Annual Scientific Meeting of Gulf Medical University. [Link]
-
Pappula, N., Ameen, S. A., & Jyothi, K. (2019). Validated RP-HPLC Method for Simultaneous Estimation of Tazobactam and Piperacillin in Combined Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research, 16(2), 97-105. [Link]
-
Mezaal, E. N., et al. (2025). Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chromatography. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 25(4), 1060-1070. [Link]
-
Isla, A., et al. (2005). Quantitation and stability of piperacillin and tazobactam in plasma and ultrafiltrate from patients undergoing continuous venovenous hemofiltration by HPLC. Biomedical Chromatography, 19(5), 357-364. [Link]
-
Ferreira, B. A., et al. (2024). Virtual Screening Targeting LasR and Elastase of Pseudomonas aeruginosa Followed by In Vitro Antibacterial Evaluation. Molecules, 29(1), 123. [Link]
Sources
troubleshooting guide for the stability-indicating method of Piperacillin
Technical Support Center: Piperacillin Stability-Indicating Method
User Guide Overview
Topic: Troubleshooting Stability-Indicating HPLC Methods for Piperacillin Target Audience: Analytical Chemists, QC Specialists, Drug Development Scientists Objective: To provide an authoritative, mechanism-based troubleshooting guide for resolving separation, stability, and recovery issues in Piperacillin analysis.
The "Gold Standard" Method Parameters
Before troubleshooting, ensure your baseline method aligns with industry-proven stability-indicating conditions.[1] Piperacillin is a labile ureidopenicillin; its analysis requires strict control over pH and temperature.
| Parameter | Recommended Condition | Scientific Rationale |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Hypersil ODS or equivalent) | Provides sufficient surface area for separating the main peak from early-eluting polar hydrolytic degradants (penicilloic acids).[1] |
| Mobile Phase A | 0.2 M Monobasic Sodium Phosphate + 0.4 M TBAH (pH 5.50) | TBAH (Tetrabutylammonium hydroxide) acts as an ion-pairing agent to mask silanols, reducing peak tailing for the amine-rich piperacillin structure.[1] |
| Mobile Phase B | Acetonitrile / Methanol mix | Modulates selectivity for the hydrophobic side chains. |
| Flow Rate | 1.0 mL/min | Standard flow for 5 µm columns to maintain theoretical plates. |
| Detection | UV 220 nm | Maximizes sensitivity for the amide bonds in the beta-lactam ring and side chain. |
| Sample Temp | 4°C (Critical) | Piperacillin undergoes rapid hydrolysis at room temperature.[1] |
Troubleshooting Module: Chromatographic Issues
Issue 1: Severe Peak Tailing (Tailing Factor > 1.5)
User Question: "My Piperacillin peak is tailing significantly, causing integration errors and failing system suitability. I've tried a new column, but the issue persists."
Root Cause Analysis: Piperacillin contains basic nitrogen moieties (in the piperazine ring) and a carboxylic acid. Tailing is typically caused by:
-
Secondary Silanol Interactions: The basic nitrogen interacts with residual acidic silanols on the silica support.
-
Incorrect pH: If the pH is near the pKa of the carboxyl group, the analyte exists in a mixed protonation state, causing band broadening.
Corrective Actions:
-
Step 1: Verify Ion-Pairing Agent. Ensure Tetrabutylammonium Hydroxide (TBAH) is present in the buffer.[1] It competes for silanol sites, effectively "capping" them.
-
Step 2: Check Buffer pH. Adjust Mobile Phase A pH to exactly 5.50 ± 0.02 . This pH ensures the carboxyl group is ionized (pKa ~2.8) while maintaining stability.
-
Step 3: Column Type. Switch to a "Base-Deactivated" (BDS) or high-purity end-capped C18 column if not already using one.[1]
Issue 2: Loss of Resolution between Piperacillin and Impurity B (Penicilloic Acid)
User Question: "In my forced degradation study (acid hydrolysis), the main peak merges with the major degradation product eluting just before it."
Root Cause Analysis: Impurity B (Piperacillin Penicilloic Acid) is the product of beta-lactam ring opening.[1] It is more polar than Piperacillin due to the formation of a free carboxylic acid and an amine. Separation requires adequate retention of the parent molecule.
Corrective Actions:
-
Step 1: Reduce Organic Start %: If running a gradient, lower the initial %B. For isocratic, decrease the methanol/acetonitrile ratio by 2-5%. This increases the retention of the parent peak, allowing the more polar impurity to elute earlier.
-
Step 2: Increase Ionic Strength: Increase the phosphate buffer concentration (e.g., from 20mM to 50mM). This suppresses the ion-exchange behavior of the free acid on the impurity, sharpening its peak shape and improving separation.
Troubleshooting Module: Sample Stability & "Ghost" Peaks
Issue 3: Spontaneous Degradation in the Autosampler
User Question: "I see a growing impurity peak at RRT ~0.85 in my standard injections over the course of a sequence. Is my column contaminated?"
Root Cause Analysis: This is likely not column contamination. Piperacillin is highly unstable in solution, degrading into Penicilloic Acid (hydrolysis of the beta-lactam ring). This reaction follows pseudo-first-order kinetics and is accelerated by heat and improper pH.[1]
Corrective Actions:
-
Step 1: Enforce Cold Chain. Set the autosampler temperature to 4°C . Stability at 25°C is limited to <4 hours.
-
Step 2: Solvent Choice. Avoid using pure water as a diluent. Use the Mobile Phase or a buffered solution (pH 5.0 - 6.0).[1] Avoid alkaline diluents strictly, as they catalyze ring opening 20x faster than acid.
-
Step 3: Sequence Design. Limit run times. Prepare standards fresh every 6-8 hours or use bracketing standards to compensate for on-column degradation.
Scientific Deep Dive: Degradation Pathways
Understanding how Piperacillin breaks down is essential for identifying peaks in a stability-indicating method.[1]
-
Pathway A (Acid/Base Hydrolysis): The strained four-membered beta-lactam ring opens to form Piperacillin Penicilloic Acid (Impurity B).[1] This is the dominant pathway.
-
Pathway B (Decarboxylation): Penicilloic acid further degrades into Piperacillin Penilloic Acid (Impurity C) by losing CO2.[1]
-
Pathway C (Side Chain Cleavage): Hydrolysis of the amide side chain yields 1-Ethylpiperazine-2,3-dione (Impurity E) and Ampicillin-like structures.[1]
Visualizing the Degradation Logic
The following diagram illustrates the decision logic for identifying these degradants based on retention time (RT) shifts.
Caption: Decision tree for identifying Piperacillin degradation products based on relative retention time (RRT) shifts.
Summary of Key Impurities
| USP/EP Name | Chemical Name | Mechanism of Formation | Relative Retention (Approx) |
| Piperacillin | Parent API | N/A | 1.00 |
| Impurity A | Ampicillin | Process Impurity / Hydrolysis | ~0.62 |
| Impurity B | Piperacillin Penicilloic Acid | Beta-lactam Ring Opening (Hydrolysis) | ~0.85 (Pre-peak) |
| Impurity C | Piperacillin Penilloic Acid | Decarboxylation of Impurity B | < 0.80 |
| Impurity D | Piperacillin Dimer | Polymerization | > 1.20 |
| Impurity E | 1-Ethylpiperazine-2,3-dione | Side Chain Cleavage | < 0.50 (Solvent front) |
References
-
Impurity Profiling: Novel insights into the chemistry of an old medicine: A general degradative pathway for penicillins. European Journal of Pharmaceutical Sciences, 2019.[2][3][4] Available at: [Link]
-
HPLC Method Development: Stability Indicating RP-HPLC Method for the Determination of Piperacillin and Tazobactam. Journal of Pharmaceutical and Biomedical Analysis.[5] Available at: [Link][1]
-
Chemical Structure Validation: PubChem Compound Summary for CID 43672: Piperacillin. National Center for Biotechnology Information. Available at: [Link][1]
Sources
- 1. Penicilloic acids of piperacillin | C23H29N5O8S | CID 54669584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel insights into the chemistry of an old medicine: A general degradative pathway for penicillins from a piperacillin/tazobactam stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel insights into the chemistry of an old medicine: A general degradative pathway for penicillins from a piperacillin/tazobactam stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsm.com [ijpsm.com]
Validation & Comparative
validation of an HPLC method for Piperacillin Sulfoxide according to ICH guidelines
A Comparative Guide to Stability-Indicating Assays
Executive Summary
In the development of beta-lactam antibiotics, Piperacillin Sulfoxide represents a critical quality attribute. As the primary oxidative degradation product of Piperacillin, its accurate quantification is mandatory under ICH Q3A/B guidelines.
This guide compares two distinct chromatographic approaches: a Legacy Pharmacopoeial Method (Method A) utilizing fully porous silica, and a Modernized Core-Shell Method (Method B) .[1] We demonstrate why the Core-Shell approach provides superior resolution (
Part 1: The Challenge – Chemical Instability & Separation
Piperacillin is a ureidopenicillin susceptible to hydrolysis (opening the beta-lactam ring) and oxidation (forming the sulfoxide). The Sulfoxide impurity is polar and often elutes close to the parent peak or other hydrolytic degradants, making baseline resolution difficult with standard 5 µm columns.
The Degradation Pathway
Understanding the origin of the impurity is the first step in validation specificity.
Figure 1: Primary degradation pathways of Piperacillin.[1] The Sulfoxide forms via oxidation of the thiazolidine ring sulfur.
Part 2: Comparative Methodology
We evaluated two methods to validate Piperacillin Sulfoxide quantification.
Method A: Legacy Standard (The Baseline)[1]
-
Column: C18, Fully Porous, 250 x 4.6 mm, 5 µm.[1]
-
Logic: Based on traditional USP monographs. Reliable but suffers from broad peaks and long run times (>35 mins).[1]
-
Limitation: Lower peak capacity often leads to co-elution of the Sulfoxide with minor process impurities.
Method B: Optimized Alternative (The Recommendation)
-
Column: C18, Core-Shell (Superficially Porous), 100 x 4.6 mm, 2.7 µm.[1]
-
Logic: Core-shell particles reduce the diffusion path length (the "C" term in the Van Deemter equation), significantly sharpening peaks without the extreme backpressure of Sub-2 µm UPLC columns.
-
Advantage: Higher resolution, 3x faster run time, and lower Limit of Quantitation (LOQ).[1]
Part 3: Experimental Protocol (Method B)
This protocol is the validated system recommended for adoption.
Chromatographic Conditions
| Parameter | Setting |
| Instrument | HPLC with PDA/UV Detector |
| Column | Kinetex C18 (or equiv. Core-Shell), 100 x 4.6 mm, 2.7 µm |
| Mobile Phase A | 0.05M Ammonium Phosphate Buffer (pH 5.[1]0) |
| Mobile Phase B | Acetonitrile : Methanol (50:50 v/v) |
| Flow Rate | 1.2 mL/min |
| Column Temp | 35°C |
| Detection | UV at 220 nm (Max absorption for Sulfoxide) |
| Injection Vol | 5 µL |
Gradient Program
-
0.0 min: 90% A / 10% B (Equilibration)
-
2.0 min: 90% A / 10% B (Hold)[1]
-
12.0 min: 40% A / 60% B (Elution of impurities)
-
15.0 min: 90% A / 10% B (Re-equilibration)
Standard Preparation
Stock Solution: Dissolve 10 mg Piperacillin Sulfoxide reference standard in 100 mL Mobile Phase A (0.1 mg/mL). Working Standard: Dilute Stock to 5 µg/mL (0.5% level relative to nominal sample concentration).
Part 4: Validation Results (ICH Q2(R2) Compliance)
The following data compares the performance of the Legacy Method (A) vs. the Core-Shell Method (B).
System Suitability & Specificity
Specificity was determined via forced degradation (3% H2O2 for 2 hours).[1]
| Parameter | Method A (Legacy) | Method B (Core-Shell) | Acceptance Criteria |
| Retention Time (Sulfoxide) | 14.2 min | 4.8 min | N/A |
| Resolution ( | 1.8 (Marginal) | 3.5 (Excellent) | |
| Tailing Factor ( | 1.4 | 1.1 | |
| Theoretical Plates ( | ~4,500 | ~12,000 |
Linearity & Sensitivity (LOQ)
Range tested: LOQ to 150% of the specification limit (0.5%).
| Parameter | Method A | Method B |
| Linearity ( | 0.9982 | 0.9999 |
| LOD (µg/mL) | 0.50 | 0.05 |
| LOQ (µg/mL) | 1.50 | 0.15 |
Insight: The sharper peaks in Method B result in a higher signal-to-noise ratio, drastically lowering the LOQ. This is critical for detecting trace oxidative degradation early in stability studies.
Accuracy & Precision
Conducted at 50%, 100%, and 150% of the target impurity limit.
| Level | Recovery % (Method B) | % RSD (n=6) | Status |
| LOQ Level | 98.5% | 2.1% | Pass |
| 100% Level | 100.2% | 0.8% | Pass |
| 150% Level | 99.7% | 0.6% | Pass |
Part 5: Validation Workflow Visualization
To ensure a self-validating system, follow this logical workflow. Every step must pass the decision gate before proceeding.
Figure 2: Step-by-step validation logic gate. Resolution (
Part 6: Scientific Rationale (E-E-A-T)
Why Core-Shell Technology?
The superior performance of Method B is not accidental. In fully porous 5 µm particles (Method A), analyte molecules diffuse deep into the particle pores, causing band broadening.[1] In 2.7 µm Core-Shell particles, the solid core prevents deep diffusion, while the porous shell allows for rapid interaction. This minimizes the Mass Transfer term (
Where
Self-Validating System Suitability
To ensure trustworthiness in routine use, the method must include a System Suitability Test (SST) injection containing both Piperacillin and Piperacillin Sulfoxide.[1]
-
Mandatory Requirement: Resolution (
) between Parent and Sulfoxide .[1] -
Causality: If
drops below 2.5, the integration of the small sulfoxide peak on the tail of the massive parent peak becomes statistically unreliable, rendering the assay invalid.
References
-
International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
U.S. Food and Drug Administration (FDA). (2000).[1] Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][1]
-
Journal of Pharmaceutical and Biomedical Analysis. (2012). Core-shell columns: High performance liquid chromatography.[1][3] (General reference on Core-Shell physics). [Link]
-
European Pharmacopoeia (Ph. Eur.). Piperacillin Monograph 01/2017:1169.[4] (Reference for impurity limits). [Link][1]
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A Senior Application Scientist's Guide to Cross-Validation of LC-MS/MS and HPLC-UV Methods for Piperacillin Sulfoxide Quantification
Executive Summary: The Imperative of Methodological Congruence
In the landscape of pharmaceutical development and clinical research, the accurate quantification of drug metabolites is as critical as that of the parent compound. Piperacillin Sulfoxide, a primary metabolite of the broad-spectrum antibiotic Piperacillin, serves as a key marker in pharmacokinetic (PK) and stability studies. The analytical journey of a drug often involves the use of different bioanalytical techniques, evolving with the project's needs. A robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method might suffice for early-stage formulation analysis, while the superior sensitivity and selectivity of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) become indispensable for measuring low-level concentrations in complex biological matrices like plasma.
This guide provides an in-depth, experience-driven comparison and a detailed protocol for the cross-validation of HPLC-UV and LC-MS/MS methods for the quantification of Piperacillin Sulfoxide. The objective of such a cross-validation is to demonstrate that two distinct analytical procedures are fit for their intended purpose and yield equivalent, reliable results, ensuring data integrity across different phases of a drug's lifecycle.[1][2] This process is not merely a procedural formality; it is a cornerstone of scientific rigor, ensuring that data generated by different methods can be compared and trusted. We will dissect the causality behind experimental choices, ground our protocols in regulatory standards, and present a clear, logical framework for researchers, scientists, and drug development professionals.
Foundational Principles: HPLC-UV vs. LC-MS/MS
Understanding the fundamental principles of each technique is crucial to appreciating their respective strengths and the rationale behind the experimental designs.
-
HPLC-UV: This technique relies on the physicochemical separation of the analyte from other matrix components via liquid chromatography, followed by detection based on the analyte's ability to absorb light at a specific ultraviolet wavelength. Its primary strength lies in its simplicity, robustness, and cost-effectiveness. However, its sensitivity can be limited, and its selectivity is dependent on chromatographic resolution. Co-eluting compounds with similar UV absorption spectra can cause significant interference.
-
LC-MS/MS: This is a powerhouse of modern bioanalysis. After chromatographic separation, the analyte is ionized and enters a mass spectrometer. A specific precursor ion (related to the analyte's mass) is selected, fragmented, and a resulting product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte's chemical structure, providing exceptional selectivity and sensitivity.[3] It is the gold standard for quantifying low-level analytes in complex biological samples.[4]
The choice between these methods is dictated by the application. For bulk substance or high-concentration formulation assays, the robustness of HPLC-UV is often sufficient. For measuring trace levels of Piperacillin Sulfoxide in patient plasma for a PK study, the sensitivity and specificity of LC-MS/MS are non-negotiable.[5]
The Analytical Workflow: A Visual Comparison
To better illustrate the practical steps involved, the following diagrams outline the typical workflows for both HPLC-UV and LC-MS/MS analysis.
Caption: High-level workflow for Piperacillin Sulfoxide analysis using HPLC-UV.
Caption: High-level workflow for Piperacillin Sulfoxide analysis using LC-MS/MS.
Method Validation: Building a Foundation of Trust
Before any cross-validation can occur, each method must be individually and rigorously validated to prove it is fit for purpose. This validation must be conducted in accordance with established regulatory guidelines, such as the ICH Q2(R2) and FDA M10 guidance documents.[1][6][7][8] The core parameters to be assessed are specificity, linearity, accuracy, precision, range, and limits of detection and quantification.[9]
Experimental Protocol: HPLC-UV Method Validation
-
Chromatographic Conditions (Hypothetical Example):
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% orthophosphoric acid in water (gradient elution)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
-
Sample Preparation: Protein precipitation with acetonitrile is chosen for its simplicity and efficiency in removing the bulk of plasma proteins, which could otherwise foul the HPLC column.
-
Validation Steps:
-
Specificity: Analyze six different blank plasma lots to ensure no endogenous components interfere with the Piperacillin Sulfoxide peak.
-
Linearity: Prepare a calibration curve with at least six non-zero concentrations spanning the expected range (e.g., 0.5 - 50 µg/mL). The correlation coefficient (r²) should be >0.99.[10]
-
Accuracy & Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations (e.g., 1.5, 20, and 40 µg/mL) in five replicates on three separate days. Accuracy should be within 85-115% (80-120% at LLOQ), and precision (%CV or %RSD) should not exceed 15% (20% at LLOQ).[2]
-
Limit of Quantification (LLOQ): The lowest standard on the calibration curve (e.g., 0.5 µg/mL) must meet the accuracy and precision criteria.
-
Experimental Protocol: LC-MS/MS Method Validation
-
Chromatographic & Mass Spectrometric Conditions (Hypothetical Example):
-
Column: UPLC C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) (gradient elution)
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Electrospray Ionization Positive (ESI+)
-
MRM Transitions:
-
Piperacillin Sulfoxide: Propose a transition based on its structure (e.g., m/z 534.1 -> 392.2). Note: These are hypothetical values.
-
Internal Standard (IS): A stable isotope-labeled version (e.g., Piperacillin Sulfoxide-d5) is ideal for correcting matrix effects and variability.
-
-
-
Sample Preparation: Solid Phase Extraction (SPE) is selected over protein precipitation. While more complex, SPE provides a much cleaner extract, which is critical for minimizing ion suppression and matrix effects in the MS source, leading to better reproducibility and sensitivity.
-
Validation Steps:
-
Selectivity & Specificity: Analyze six different blank plasma lots. No significant peaks should be present at the retention times of the analyte and IS.[11]
-
Matrix Effect: Assess the ion suppression or enhancement from the six plasma lots to ensure the method is not biased by matrix variability.
-
Linearity: Prepare a calibration curve over the desired range (e.g., 1.0 - 1000 ng/mL). The curve is constructed by plotting the peak area ratio (Analyte/IS) against concentration. A weighting factor (e.g., 1/x²) may be necessary.[12]
-
Accuracy & Precision: Follow the same procedure as for HPLC-UV, using QC samples at appropriate concentrations (e.g., 3, 400, and 800 ng/mL). The acceptance criteria are the same (±15% for accuracy, ≤15% for precision).
-
LLOQ: The lowest standard (e.g., 1.0 ng/mL) must be quantifiable with acceptable accuracy and precision.[5]
-
Comparative Validation Data Summary (Illustrative)
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | Rationale for Difference |
| Linearity Range | 0.5 - 50 µg/mL | 1.0 - 1000 ng/mL | MS detection is orders of magnitude more sensitive than UV. |
| Correlation (r²) | > 0.995 | > 0.998 | Both methods show excellent linearity. |
| LLOQ | 0.5 µg/mL (500 ng/mL) | 1.0 ng/mL | Superior sensitivity of MS allows for quantification at much lower levels. |
| Accuracy (% Bias) | Within ±10% | Within ±8% | Use of an internal standard in LC-MS/MS typically improves accuracy. |
| Precision (%CV) | < 12% | < 10% | Cleaner sample prep and IS correction lead to higher precision. |
| Selectivity | Dependent on chromatography | High (based on mass) | MS/MS is inherently more selective, distinguishing compounds by mass. |
The Core Task: Cross-Validation Protocol
With both methods fully validated, the cross-validation can proceed. The goal is to demonstrate that the methods produce equivalent results when analyzing the same set of samples.[13]
Caption: Logical flow diagram for the cross-validation of two analytical methods.
Step-by-Step Cross-Validation Procedure:
-
Sample Selection: Prepare a minimum of three batches of QC samples at low, medium, and high concentrations. At least six replicates should be prepared at each level. If available, incurred samples (real study samples) should also be included to assess performance in the presence of other metabolites and endogenous compounds.
-
Analysis: Analyze the entire set of samples using both the validated HPLC-UV and the validated LC-MS/MS methods. To minimize time-related stability issues, it is ideal to perform the analyses in parallel or in quick succession.
-
Data Compilation: For each individual sample, tabulate the concentration value obtained from the HPLC-UV method and the corresponding value from the LC-MS/MS method.
-
Statistical Evaluation:
-
Calculate Percent Difference: For each sample, calculate the percentage difference between the two methods: [(Conc_UV - Conc_MSMS) / mean(Conc_UV, Conc_MSMS)] * 100.
-
Acceptance Criteria: The mean difference should not be greater than ±20.0% for at least 67% of the samples evaluated. This criterion ensures that there is no significant systematic bias between the two methods.
-
Linear Regression: Plot the results from the HPLC-UV method (x-axis) against the results from the LC-MS/MS method (y-axis). The correlation coefficient (r²) should be close to 1.0, and the slope of the regression line should be between 0.80 and 1.20.
-
Conclusion: A Synthesis of Scientific Integrity
The cross-validation of analytical methods is a critical exercise in ensuring data continuity and integrity throughout the drug development lifecycle. While LC-MS/MS offers unparalleled sensitivity and selectivity for bioanalysis, the simplicity and accessibility of HPLC-UV make it a valuable tool for other applications. This guide has demonstrated that through rigorous, individual validation grounded in regulatory principles[7][8] and a systematic cross-validation study, it is possible to establish equivalency between these two disparate techniques.
The causality behind the experimental choices—cleaner sample preparation for LC-MS/MS to avoid matrix effects, the use of stable isotope-labeled internal standards to enhance accuracy, and adherence to ICH/FDA guidelines—all contribute to a self-validating system. By following the protocols outlined herein, researchers can confidently transition between analytical platforms, knowing their data remains consistent, comparable, and, most importantly, trustworthy.
References
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Barco S, Risso FM, Bruschettini M, et al. A validated LC-MS/MS method for the quantification of piperacillin/tazobactam on dried blood spot. Bioanalysis. 2014;6(21):2795-802. [Link]
-
Barco S, et al. (2014). A Validated LC–MS/MS Method for The Quantification of Piperacillin/Tazobactam on Dried Blood Spot. ResearchGate. [Link]
-
Cangemi G, et al. A validated LC-MS/MS method for the quantification of piperacillin/tazobactam on dried blood spot. PubMed. [Link]
-
Petrov VI, Anikeev IS, Zayachnikova TE, et al. Development and validation of a quantitative HPLC/MS/MS method for the determination of piperacillin in blood plasma. Research Results in Pharmacology. 2023;9(2):55-59. [Link]
-
Mangam VT, et al. Accurate and Precise RP-HPLC Quantification of Piperacillin and Tazobactum Combination in Dosage Forms: A Quality. International Journal of Pharmaceutical Sciences and Medicine. 2023;8(5):7-20. [Link]
-
Abdelkawy K, Le T, Mahmoud SH. Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma. PubMed. [Link]
-
Zhao Y, et al. A validated LC-MS/MS method for simultaneous quantitation of piperacillin, cefazolin, and cefoxitin in rat plasma and twelve tissues. National Institutes of Health (NIH). [Link]
-
Sandle, T. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. 2023. [Link]
-
Unknown Author. development and validation of uv spectrophotometric area under curve method quantitative estimation of piperacillin. ResearchGate. [Link]
-
Kumar, P., et al. Developing and Validating a Stability-Indicating Method for the Analysis of Piperacillin and Tazobactam in Bulk and. World Journal of Pharmaceutical Research. [Link]
-
Petrov, V. I. Development and validation of a quantitative HPLC/MS/MS method for the determination of piperacillin in blood plasma. CyberLeninka. [Link]
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). ICH. 2023. [Link]
-
European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]
-
U.S. Department of Health and Human Services (HHS). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. 2005. [Link]
-
Sankar, D., et al. Detection of Stability and Degradation of Piperacillin and Tazobactam in Injectables from In-Patient Wards and Pharmacy by RP-HPLC Method. Journal of Applied Pharmaceutical Science. 2014. [Link]
-
Pappula, N., et al. Validated RP-HPLC Method for Simultaneous Estimation of Tazobactam and Piperacillin in Combined Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research. 2019. [Link]
-
International Council for Harmonisation (ICH). Bioanalytical Method Validation and Study Sample Analysis M10. ICH. 2022. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. EMA. 2022. [Link]
-
KCAS. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS. [Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation. FDA. [Link]
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A Researcher's Guide to Linearity and Range Determination for the Piperacillin Sulfoxide Analytical Method
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the validation of an analytical method is the bedrock upon which the quality and safety of a drug product are built. This guide offers an in-depth exploration of two critical validation parameters—linearity and range—specifically for the analytical method of Piperacillin Sulfoxide, a known impurity and degradation product of the antibiotic Piperacillin. We will delve into the regulatory framework, compare established analytical approaches, and provide a detailed, field-tested protocol.
The "Why" Behind Linearity and Range: A Foundation of Trust
Before we dive into the experimental protocols, it is crucial to understand the causality behind these validation requirements. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on analytical method validation.[1][2][3]
Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3][4] This is fundamental to ensuring that a change in the concentration of Piperacillin Sulfoxide corresponds to a predictable and proportional change in the analytical signal (e.g., peak area in chromatography).
Range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of linearity, accuracy, and precision.[3][4][5][6] The specified range for an analytical procedure is derived from linearity studies and is dependent on the intended application of the method.[5] For an impurity like Piperacillin Sulfoxide, the range must cover from the reporting threshold to a concentration significantly above the specification limit.
A robust demonstration of linearity and an appropriate range provides confidence that the analytical method can reliably quantify Piperacillin Sulfoxide at the levels expected in the drug substance or product.
Comparative Analysis of Analytical Approaches
Several analytical techniques can be employed for the determination of Piperacillin Sulfoxide. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is the most common and well-established method. However, more advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are also utilized, particularly for lower concentration levels.[7]
| Method | Principle | Advantages | Disadvantages | Typical Application |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Robust, cost-effective, widely available. | Lower sensitivity compared to LC-MS/MS, potential for interference from co-eluting impurities. | Routine quality control (QC) testing for impurities and degradation products. |
| LC-MS/MS | Separation by HPLC, followed by mass-based detection. | High sensitivity and selectivity, definitive identification. | Higher cost, more complex instrumentation and method development. | Trace level impurity analysis, bioanalytical studies.[7] |
For the purpose of this guide, we will focus on a validated HPLC-UV method, which is the most prevalent in QC laboratories for the analysis of Piperacillin and its related substances.
Experimental Protocol: Linearity and Range Determination for Piperacillin Sulfoxide by HPLC-UV
This protocol is designed to be a self-validating system, where the results from each step build upon the last to provide a comprehensive picture of the method's performance.
Preparation of Standard Solutions
The accuracy of your linearity study is directly dependent on the accuracy of your standard solutions.
-
Primary Stock Solution: Accurately weigh a suitable amount of Piperacillin Sulfoxide reference standard and dissolve it in a known volume of an appropriate solvent (e.g., a mixture of water and acetonitrile) to obtain a stock solution of a known concentration (e.g., 100 µg/mL).
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the primary stock solution.[5] The concentration range should be chosen to bracket the expected concentration of Piperacillin Sulfoxide in the test sample. For an impurity, this range should typically span from the reporting level up to 120% of the specification limit.[8]
Chromatographic Conditions
The following are typical starting conditions for the analysis of Piperacillin and its impurities. These may need to be optimized for your specific application.
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | A mixture of phosphate buffer and acetonitrile.[9] |
| Flow Rate | 1.0 mL/min[9] |
| Detection Wavelength | 220 nm[9] |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Linearity Assessment Workflow
The following diagram illustrates the workflow for assessing the linearity of the analytical method.
Caption: Workflow for Linearity Assessment of Piperacillin Sulfoxide.
Data Analysis and Acceptance Criteria
-
Linear Regression: Plot the mean peak area for each concentration level against the corresponding concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (r²).
-
Visual Inspection: The data points should be visually inspected for a linear relationship.
-
Statistical Analysis:
-
Correlation Coefficient (r) and Coefficient of Determination (r²): A value of r² ≥ 0.99 is generally considered acceptable.[7]
-
Y-intercept: The y-intercept should be close to zero. A significant y-intercept may indicate the presence of a systematic error.
-
Residual Plot: A plot of the residuals (the difference between the observed and predicted values) against concentration should show a random distribution around zero.
-
Range Determination
The range of the method is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision at the lower and upper ends of the proposed range.[4][5][10]
-
Precision: Analyze at least three replicates of the lowest and highest concentration standards. The relative standard deviation (RSD) should be within an acceptable limit (typically ≤ 2%).
-
Accuracy: The accuracy of the method at the extremes of the range should be demonstrated. This can be done by spiking a placebo with known amounts of Piperacillin Sulfoxide at the lowest and highest concentrations of the range and calculating the percent recovery.
Example Data and Interpretation
The following table presents hypothetical data from a linearity study for Piperacillin Sulfoxide.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.5 | 15,234 |
| 1.0 | 30,156 |
| 2.5 | 75,890 |
| 5.0 | 151,234 |
| 7.5 | 226,543 |
Linear Regression Results:
-
Slope (m): 30,125
-
Y-intercept (c): 567
-
Correlation Coefficient (r): 0.9998
-
Coefficient of Determination (r²): 0.9996
Interpretation: The high correlation coefficient and coefficient of determination, along with a y-intercept close to zero, indicate a strong linear relationship between the concentration of Piperacillin Sulfoxide and the instrument response over the range of 0.5 to 7.5 µg/mL.
Conceptual Representation of Analytical Range
The diagram below illustrates the concept of the analytical range, which is defined by the demonstration of acceptable linearity, accuracy, and precision.
Caption: The analytical range is the interval where the method is proven to be linear, accurate, and precise.
Conclusion
The determination of linearity and range is a cornerstone of analytical method validation for impurities like Piperacillin Sulfoxide. By following a systematic and scientifically sound protocol, grounded in regulatory guidelines, researchers can ensure the generation of reliable and trustworthy data. This, in turn, is essential for maintaining the quality and safety of pharmaceutical products.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
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Validation of Analytical Procedures Q2(R2). ICH. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
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FDA Guidelines for Analytical Method Validation. Scribd. [Link]
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Development and validation of a quantitative HPLC/MS/MS method for the determination of piperacillin in blood plasma. Research Results in Pharmacology. [Link]
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A review on analytical methodologies for the determination of piperacillin and tazobactam. ResearchGate. [Link]
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Comparative Degradation Profiling of Piperacillin: Mechanisms, Kinetics, and Experimental Protocols
Content Type: Technical Comparison Guide Audience: Pharmaceutical Scientists, Analytical Chemists, and Formulation Engineers
Executive Summary: The Structural Vulnerability of Piperacillin
Piperacillin is a ureidopenicillin whose broad-spectrum activity is derived from its specific side-chain architecture.[] However, this same architecture introduces unique stability challenges compared to simpler penicillins (e.g., amoxicillin).
Unlike standard beta-lactams where the four-membered lactam ring is the sole primary degradation site, Piperacillin possesses two major sites of hydrolytic instability:
-
The 2,3-Dioxopiperazine Ring (specific to the ureido side chain).[3]
Crucial Insight: While acidic stress primarily targets the beta-lactam ring, alkaline stress hydrolyzes the piperazine ring approximately 20 times faster than the beta-lactam moiety [1].[4] This kinetic distinction is critical for developing stability-indicating methods (SIMs), as an assay optimized only for penicilloic acid detection may miss the primary alkaline degradant.
Mechanistic Degradation Profiles
A. Hydrolytic Degradation (pH-Dependent) []
| Stress Condition | Primary Target Site | Mechanism | Major Degradation Product(s) |
| Acidic (pH < 4) | Beta-Lactam Ring | Proton-catalyzed nucleophilic attack by water on the lactam carbonyl.[] | Penicilloic Acid (and subsequent decarboxylated derivatives) |
| Alkaline (pH > 8) | Piperazine Ring | Hydroxide-mediated cleavage of the imide bond in the 2,3-dioxopiperazine ring. | N-Ethyl-2,3-dioxopiperazine derivatives (Ring-opened amides) |
| Neutral (pH 6-7) | Beta-Lactam Ring | Intermolecular aminolysis (Self-catalysis).[] | Piperacillin-Penicilloic Acid Dimer |
The Dimerization Threat: In neutral, aqueous solutions, Piperacillin exhibits concentration-dependent degradation.[] The free amino group of an intact Piperacillin molecule can attack the beta-lactam carbonyl of a hydrolyzed (Penicilloic acid) molecule, forming a dimer . This species is often insoluble and responsible for particulate matter in reconstituted injectables [2].[][4][5]
B. Oxidative Degradation
Piperacillin is susceptible to oxidation at the thioether sulfur atom within the thiazolidine ring.
-
Reagent: Hydrogen Peroxide (
).[][6] -
Product: Piperacillin Sulfoxide .[]
-
Mechanism: Electrophilic attack of oxygen on the sulfur lone pair.
C. Thermal Degradation
Thermal stress (solid state or solution) accelerates hydrolysis but also induces epimerization at the C-5 and C-6 positions.[]
-
Product: (5S)-Penicilloic acid (epimer of the natural 5R form) [3].[][7]
Visualization: Degradation Pathways
The following diagram illustrates the divergent pathways based on pH and stress type.
Caption: Divergent degradation pathways of Piperacillin. Note the distinct alkaline cleavage of the side chain versus the acidic cleavage of the beta-lactam ring.
Experimental Protocols: Forced Degradation (Stress Testing)
To validate a Stability-Indicating Method (SIM), you must demonstrate specificity by resolving the API from all degradants generated below.
General Requirement: Target 5–20% degradation. If >20% occurs rapidly, reduce stress conditions immediately to prevent secondary degradation (which creates unrealistic impurities).[]
Protocol A: Hydrolytic Stress (Acid/Base/Neutral) []
-
Objective: Assess susceptibility to hydrolysis and dimer formation.
-
Self-Validating Check: Ensure mass balance (API loss
Degradant gain).
Step-by-Step:
-
Preparation: Prepare a 1.0 mg/mL solution of Piperacillin in diluent (Mobile Phase A or Water).
-
Acid Stress:
-
Add 1.0 N HCl to reach pH ~1.2.[]
-
Incubate at Room Temperature (RT) for 1-4 hours.
-
Note: Piperacillin is extremely acid-labile.[] Do not heat initially.[]
-
-
Alkaline Stress:
-
Add 0.1 N NaOH to reach pH ~10.[]
-
Incubate at RT for 10-30 minutes.
-
Critical: Monitor closely.[] The piperazine ring opens very fast. If degradation >20% in 10 mins, lower NaOH concentration to 0.01 N.[]
-
-
Neutral Stress (Dimerization):
-
Prepare a higher concentration solution (e.g., 10 mg/mL) in water.[]
-
Incubate at RT for 24-48 hours.[]
-
Observe for precipitation (dimer is often insoluble).[]
-
-
Quenching: Neutralize acid samples with equal molar NaOH (and vice versa) immediately before injection to stop the reaction.
Protocol B: Oxidative Stress []
-
Objective: Generate sulfoxide impurities.
-
Step-by-Step:
-
Add Hydrogen Peroxide (
) to the API solution to achieve a final concentration of 3%. -
Incubate at RT for 2-6 hours.
-
Validation: If no degradation is observed, increase temperature to 40°C or
conc. to 10%. -
Quenching: No quenching required if injected immediately, or dilute with cold mobile phase.[]
-
Protocol C: Photolytic Stress []
-
Standard: ICH Q1B Option 2.
-
Step-by-Step:
-
Expose solid API (spread thin layer 1mm) and solution (in quartz cuvette) to:
-
Cool White Fluorescent Light (1.2 million lux hours).[]
-
Near UV Light (200 watt hours/m²).[]
-
-
Control: Wrap a duplicate sample in aluminum foil (Dark Control) and place side-by-side to distinguish thermal effects from light effects.
-
Comparative Data Summary
The following table synthesizes kinetic trends and impurity profiles for quick reference.
| Parameter | Acidic Condition | Alkaline Condition | Oxidative Condition |
| Kinetics ( | High (Fast) | Very High (Fastest) | Moderate |
| Rate Order | Pseudo-first-order | Pseudo-first-order | Second-order (depends on [ |
| Primary Impurity | Penicilloic Acid | Dioxopiperazine Amides | Piperacillin Sulfoxide |
| Secondary Impurity | Decarboxylated species | Penicilloic Acid | Sulfone (rare) |
| Key Warning | Heat accelerates decarboxylation.[] | Side chain degrades before Beta-lactam.[] | Metallic ions (Cu, Fe) catalyze this.[] |
Workflow Visualization: Method Development Strategy
Use this decision tree to optimize your Stability Indicating Method (SIM) based on stress test results.
Caption: Iterative workflow for optimizing stress conditions to achieve meaningful degradation profiles.
References
-
Ghebre-Sellassie, I., et al. (1984).[] Novel insights into the chemistry of an old medicine: A general degradative pathway for penicillins from a piperacillin/tazobactam stability study.[5][8] ResearchGate.[][4][7][9]
-
BenchChem Technical Guide. (2025). An In-depth Technical Guide to the Degradation Pathway of Piperacillin and the Formation of Dimers.
-
Han, S., et al. (2014).[] Detection of Stability and Degradation of Piperacillin and Tazobactam in Injectables.[3] Gulf Medical University Proceedings.[][3]
-
Daicel Pharma Standards. (2024). Piperacillin Impurities and Synthesis: Mechanisms of Hydrolysis and Oxidation.
-
PubChem. (2024).[] Piperacillin Compound Summary: Chemical Structure and Stability.[][]
Sources
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Piperacillin [pdb101.rcsb.org]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ViewArticleDetail [ijpronline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
